molecular formula C11H8Cl2N2S2 B2768837 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine CAS No. 339106-59-1

2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

カタログ番号: B2768837
CAS番号: 339106-59-1
分子量: 303.22
InChIキー: QEMZGRCLCNTCII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine is a useful research compound. Its molecular formula is C11H8Cl2N2S2 and its molecular weight is 303.22. The purity is usually 95%.
BenchChem offers high-quality 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(2,5-dichlorothiophen-3-yl)-2-prop-2-enylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2S2/c1-2-5-16-11-14-4-3-8(15-11)7-6-9(12)17-10(7)13/h2-4,6H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMZGRCLCNTCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=CC(=N1)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including a number of approved drugs with anti-infective, antiviral, and anticancer properties.[1][2][3][4][5] Its π-deficient nature makes it a unique building block for creating diverse molecular architectures.[1][6] When fused or linked with other heterocyclic systems, such as thiophene, the resulting thienopyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[7][8][9][10] This guide focuses on a specific, novel derivative, 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine , providing a comprehensive technical overview of its predicted chemical properties, a plausible synthetic pathway, and its potential for further research. This analysis is built upon established principles and data from closely related chemical structures, offering a predictive yet scientifically grounded perspective for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The target molecule integrates three key functional components: an electron-deficient pyrimidine ring, an electron-rich but halogen-deactivated 2,5-dichlorothiophene ring, and a reactive allylsulfanyl group. This combination is expected to result in a unique set of chemical and physical characteristics.

Diagram of the Target Molecule

Caption: Chemical structure of the title compound.

Table 1: Predicted Physicochemical Properties

PropertyValueRationale / Source
Molecular Formula C₁₁H₈Cl₂N₂S₂Derived from structure
Molecular Weight 319.23 g/mol Calculated from formula
Appearance Likely a crystalline solidPyrimidine derivatives are often crystalline solids.[1][2]
Solubility Low solubility in water; soluble in organic solvents like DMF, Chloroform, and Methanol.The hydrophobic nature of the dichlorothienyl and allyl groups suggests poor water solubility. Solubility in organic solvents is typical for such heterocyclic systems.[11]
pKa (Basicity) Lower than pyridine (pKa ~5.2)The presence of two electronegative nitrogen atoms in the pyrimidine ring significantly lowers its basicity compared to pyridine.[1][6]

Proposed Synthesis and Mechanistic Considerations

While no direct synthesis for this specific molecule is reported, a plausible and efficient pathway can be designed based on established methodologies for thienopyrimidine synthesis.[7][12][13] The proposed route involves a condensation reaction to form the pyrimidine core, followed by nucleophilic substitution to introduce the allylsulfanyl side chain.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 4-(2,5-dichloro-3-thienyl)-2-mercaptopyrimidine

  • Rationale: The core thienylpyrimidine scaffold can be constructed via a cyclocondensation reaction. A common method involves reacting a β-dicarbonyl compound (or equivalent) with thiourea. Here, a suitable precursor derived from 2,5-dichlorothiophene would serve as the starting material.

  • Procedure: a. To a solution of a suitable 1,3-dielectrophilic precursor derived from 2,5-dichlorothiophene in absolute ethanol, add an equimolar amount of thiourea. b. Add a catalytic amount of a base, such as sodium ethoxide, to the mixture. c. Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). e. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 2-mercaptopyrimidine intermediate.

Step 2: S-Alkylation with Allyl Bromide

  • Rationale: The thiol group on the pyrimidine ring is a potent nucleophile. It can readily undergo an S-alkylation reaction with an electrophile like allyl bromide in the presence of a base. This is a standard method for introducing alkylthio side chains.[7][12]

  • Procedure: a. Suspend the 4-(2,5-dichloro-3-thienyl)-2-mercaptopyrimidine intermediate in a suitable solvent such as Dimethylformamide (DMF). b. Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the thiol, forming a more reactive thiolate anion. c. To this stirring suspension, add allyl bromide dropwise at room temperature. d. Stir the reaction mixture at room temperature for 12-24 hours, or until TLC indicates the consumption of the starting material. e. Pour the reaction mixture into ice-water to precipitate the crude product. f. Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product, 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine.

Workflow Visualization

G start 2,5-Dichlorothiophene Precursor + Thiourea step1 Step 1: Cyclocondensation (Base, Ethanol, Reflux) start->step1 intermediate Intermediate: 4-(2,5-dichloro-3-thienyl)-2-mercaptopyrimidine step1->intermediate step2 Step 2: S-Alkylation (K₂CO₃, DMF, RT) intermediate->step2 reagent Allyl Bromide reagent->step2 product Final Product: 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine step2->product

Caption: Proposed two-step synthesis workflow.

Predicted Spectral Data

Spectroscopic analysis is critical for structural elucidation. Based on the chemical structure, the following spectral characteristics are predicted.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

TypePredicted Chemical Shift (δ, ppm)Assignment and Rationale
¹H NMR ~7.5-7.8Singlet, 1H; Thiophene ring proton (H-4). Its chemical shift is influenced by the adjacent sulfur and chlorine atoms and the pyrimidine ring.
~8.5-8.8Doublet, 1H; Pyrimidine ring proton (H-6). Located adjacent to a ring nitrogen, it will be significantly downfield.
~7.2-7.4Doublet, 1H; Pyrimidine ring proton (H-5). Coupled to H-6.
~5.9-6.1Multiplet, 1H; Allyl group (-CH=).
~5.2-5.4Multiplet, 2H; Allyl group (=CH₂).
~3.8-4.0Doublet, 2H; Allyl group (-S-CH₂-).
¹³C NMR ~165-170Pyrimidine C-2 (attached to S).
~160-165Pyrimidine C-4 (attached to thiophene).
~155-160Pyrimidine C-6.
~115-120Pyrimidine C-5.
~130-135Thiophene C-3 (attached to pyrimidine).
~125-130Thiophene C-4 and C-2, C-5 (attached to Cl).
~132-136Allyl (-CH=).
~118-122Allyl (=CH₂).
~35-40Allyl (-S-CH₂-).

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic (Thiophene, Pyrimidine) and Alkene (=C-H)
~2980-2900C-H stretchAlkane (-CH₂-)
~1640-1620C=C stretchAlkene (Allyl)
~1580-1450C=C and C=N stretchAromatic rings (Pyrimidine, Thiophene)
~850-750C-Cl stretchAryl Halide (Dichlorothiophene)
~700-600C-S stretchThioether and Thiophene

Reactivity and Potential Applications

The molecule's hybrid structure suggests several potential avenues for chemical transformation and biological activity.

Chemical Reactivity

The pyrimidine ring is π-deficient, making it susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at the 2, 4, or 6 positions.[6] Conversely, the thiophene ring, while generally susceptible to electrophilic substitution, is deactivated by the two electron-withdrawing chlorine atoms. The most reactive sites for further functionalization are likely the allyl group and the pyrimidine ring.

G center_node 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine allyl Allyl Group Reactivity (e.g., Addition, Oxidation, Isomerization) center_node->allyl pyrimidine Pyrimidine Ring Reactivity (Nucleophilic Substitution) center_node->pyrimidine thiophene Thiophene Ring (Deactivated towards Electrophilic Attack) center_node->thiophene

Caption: Key reactivity sites of the molecule.

Potential Biological Applications

Thienopyrimidine derivatives are well-documented for a wide range of biological activities.[7][8][9][14]

  • Anticancer Activity: Many thienopyrimidine derivatives have shown potent anticancer activity, often by inhibiting specific kinases.[4][9][15][16] The structural motifs within the target molecule are consistent with those found in known kinase inhibitors.

  • Anti-inflammatory Properties: The thienopyrimidine core is present in compounds with significant anti-inflammatory and analgesic effects.[10][17]

  • Antimicrobial Activity: Pyrimidine and thiophene derivatives are known to possess antibacterial and antifungal properties.[3][18][19]

Given these precedents, 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine represents a promising candidate for screening in various biological assays, particularly in oncology and inflammation research.

Conclusion

This technical guide provides a detailed, predictive overview of the chemical properties of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine. By synthesizing information from established literature on related pyrimidine and thienopyrimidine systems, we have outlined a logical synthetic route, predicted its key physicochemical and spectral characteristics, and discussed its likely reactivity and potential applications. This molecule stands as an intriguing target for synthesis and biological evaluation, holding potential for the development of novel therapeutic agents.

References

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. J Anal Pharm Res, 7(5), 540-546.
  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
  • Benchchem. (n.d.). 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine | 685107-86-2.
  • MDPI. (2006, July 5).
  • ResearchGate. (2025, August 6). Thienopyrimidines: Synthesis, Properties, and Biological Activity.
  • Wikipedia. (n.d.). Pyrimidine.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • National Institutes of Health. (n.d.). Crystal structure of 4-allylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine.
  • PubMed. (n.d.). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents.
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (2019, June 28).
  • Royal Society of Chemistry. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.
  • Allied Academies. (n.d.).
  • Royal Society of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.
  • Preprints.org. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • ResearchGate. (n.d.). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
  • National Institutes of Health. (n.d.).
  • Juniper Publishers. (2017, April 3).
  • Journal of University of Shanghai for Science and Technology. (2025, June 1).
  • Royal Society of Chemistry. (n.d.).
  • PubMed. (2013, April 15). Synthesis and biological evaluation of thieno [2',3':4,5]pyrimido[1,2-b][1][11][20]triazines and thieno[2,3-d][1][11][20]triazolo[1,5-a]pyrimidines as anti-inflammatory and analgesic agents.

  • Central Asian Journal of Medical and Natural Sciences. (2023, September 15).
  • ResearchGate. (n.d.). (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis.
  • Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • PubMed. (1992, May). Synthesis of novel thieno[2,3-d]pyrimidine, thieno[2,3-b]pyridine and thiazolo[3,2-a]thieno[2,3-d]pyrimidine derivatives and their effect on the production of mycotoxins.
  • Acta Poloniae Pharmaceutica. (2011).
  • National Institutes of Health. (2026, February 4). Pyrimidine-containing natural products: occurrences and biological activities.
  • Semantic Scholar. (n.d.). Synthesis, Spectroscopy and X-Ray Crystal Structure of 9-Methyl-3-Thiophen-2-Yl-Thieno [3, 2-e][1][11][20] Triazolo [4, 3-c] Pyri.

  • Semantic Scholar. (n.d.).
  • Egyptian Pharmaceutical Journal. (n.d.). SYNTHESIS OF SOME NEW THIOPHENE AND THIENOPYRIMIDINE COMPOUNDS OF EXPECTED ANTICANCER ACTIVITY AND STUDYING THE AUGMENTING EFF.
  • Scientific Research Publishing. (2016, May 19). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.

Sources

Synthesis and Mechanistic Evaluation of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Strategic Rationale

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry and agrochemical development. The target molecule, 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine , represents a highly functionalized heterocycle featuring a lipophilic, halogenated thiophene moiety and a reactive allylsulfanyl group.

Designing a scalable and high-yielding synthesis for this compound requires exploiting the orthogonal reactivity of the pyrimidine ring. Rather than attempting a de novo ring synthesis, our validated approach utilizes 2,4-dichloropyrimidine as a commercially available, bifunctional starting material. The synthetic logic relies on a two-phase sequence:

  • Regioselective C4-Functionalization: A Suzuki-Miyaura cross-coupling targeting the more reactive C4-chloride.

  • Chemoselective C2-Thioetherification: A Nucleophilic Aromatic Substitution (S_NAr) utilizing a soft thiolate nucleophile.

Workflow SM 2,4-Dichloropyrimidine (Starting Material) INT 2-Chloro-4-(2,5-dichloro- 3-thienyl)pyrimidine SM->INT Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C BA (2,5-Dichloro-3-thienyl) boronic acid BA->INT Suzuki-Miyaura PROD 2-(Allylsulfanyl)-4-(2,5-dichloro- 3-thienyl)pyrimidine INT->PROD K2CO3, DMF, 25°C NUC Allyl Mercaptan (Nucleophile) NUC->PROD SNAr

Figure 1: Two-phase orthogonal synthetic workflow for the target pyrimidine.

Phase I: Regioselective Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

The pyrimidine core presents distinct electronic environments at the C2 and C4/C6 positions. The C4-Cl bond is significantly more activated toward oxidative addition by palladium(0) species than the C2-Cl bond. This regioselectivity is driven by the lower lowest unoccupied molecular orbital (LUMO) coefficient at C2 and the thermodynamic stabilization of the resulting C4-palladium(II) intermediate [1].

To prevent over-coupling (bis-arylation at both C2 and C4), catalyst selection is critical. Highly active, electron-rich phosphine ligands (e.g., XPhos, SPhos) can override this natural regioselectivity. Therefore, the milder tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] is deliberately selected to maintain strict chemocontrol, halting the reaction at the mono-coupled intermediate[1].

Optimization Data

The following table summarizes the causal relationship between catalyst/solvent selection and C4-regioselectivity.

EntryCatalyst (5 mol%)Solvent SystemTemp (°C)Time (h)C4-Coupled Yield (%)C2,C4-Bis Yield (%)
1 Pd(PPh₃)₄ 1,4-Dioxane/H₂O (3:1) 90 12 82 < 5
2Pd(dppf)Cl₂DMF/H₂O (4:1)10086515
3Pd(OAc)₂ / SPhosToluene/H₂O (3:1)10012788
Step-by-Step Protocol: 2-Chloro-4-(2,5-dichloro-3-thienyl)pyrimidine

This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure process integrity.

  • Preparation: To an oven-dried, argon-purged 100 mL Schlenk flask, add 2,4-dichloropyrimidine (1.0 eq, 10.0 mmol) and (2,5-dichloro-3-thienyl)boronic acid (1.05 eq, 10.5 mmol).

  • Catalyst & Base Loading: Add Pd(PPh₃)₄ (0.05 eq, 0.5 mmol) and anhydrous K₂CO₃ (2.0 eq, 20.0 mmol).

  • Solvent Addition: Introduce 40 mL of a degassed 1,4-Dioxane/H₂O mixture (3:1 v/v). Note: Degassing via sparging with argon for 15 minutes is critical to prevent Pd(0) oxidation and homocoupling of the boronic acid.

  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~ 0.6) should disappear, replaced by a new UV-active spot (R_f ~ 0.45).

  • Validation Checkpoint 2 (LC-MS): Analyze the crude mixture. The intermediate must show an [M+H]⁺ peak with a distinct trichloro isotopic signature (M, M+2, M+4 ratio of approximately 1 : 0.97 : 0.3).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient 0-20% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Phase II: Chemoselective Nucleophilic Aromatic Substitution (S_NAr)

Mechanistic Causality

With the C4 position successfully functionalized with the electron-withdrawing thienyl group, the remaining C2-Cl bond becomes highly electrophilic. Thiolates, generated in situ from mercaptans using mild bases, are highly polarizable "soft" nucleophiles. They exhibit exceptional chemoselectivity for the C2 carbon of pyrimidines, outcompeting potential side reactions (such as ring-opening or attack at the thienyl chlorides)[2, 3].

The reaction proceeds via an anionic Meisenheimer complex. The use of a mild base (K₂CO₃) and a polar aprotic solvent (DMF) at ambient temperature ensures rapid thiolate generation while suppressing the oxidative dimerization of allyl mercaptan into a disulfide [2].

Mechanism R1 C2-Chloro Pyrimidine MC Meisenheimer Complex R1->MC Nucleophilic Attack Nu Allyl Thiolate Nu->MC Prod C2-Thioether Product MC->Prod Cl- Expulsion (Aromatization)

Figure 2: Anionic Meisenheimer complex formation during the C2-S_NAr reaction.

Optimization Data
EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Observation
1 K₂CO₃ DMF 25 4 91 Clean conversion
2DIPEATHF25885Slower reaction rate
3NaHTHF0 to 25272Disulfide byproducts observed
Step-by-Step Protocol: 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

This protocol utilizes mild conditions to preserve the integrity of the allyl double bond.

  • Preparation: Dissolve 2-chloro-4-(2,5-dichloro-3-thienyl)pyrimidine (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 eq, 7.5 mmol). Stir the suspension at 0 °C (ice bath) for 10 minutes.

  • Nucleophile Introduction: Dropwise, add allyl mercaptan (prop-2-ene-1-thiol) (1.2 eq, 6.0 mmol) via syringe. Caution: Allyl mercaptan has a highly potent, offensive odor; perform all operations in a well-ventilated fume hood.

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to 25 °C. Stir for 4 hours.

  • Validation Checkpoint 3 (LC-MS): Sample the reaction. The mass spectrum must show a shift from the trichloro intermediate to the dichloro product mass, with the isotopic signature shifting to a two-chlorine pattern (M, M+2, M+4 ratio of approximately 9 : 6 : 1).

  • Workup & Purification: Quench the reaction by pouring it into ice-cold water (50 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic extracts extensively with water (3 x 30 mL) to remove DMF, followed by brine (30 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash chromatography (silica gel, 5-10% EtOAc in Hexanes) to yield the target compound as a viscous oil or low-melting solid.

Analytical Signatures for Final Verification

To ensure the structural integrity of the synthesized 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine, the following spectral benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrimidine core: Two distinct doublets in the aromatic region (approx. δ 8.5 and δ 7.4) with a coupling constant of J ~ 5.0 Hz, corresponding to the C6 and C5 protons, respectively.

    • Thiophene core: A singlet in the aromatic region (approx. δ 7.1) corresponding to the isolated proton on the 2,5-dichloro-3-thienyl ring.

    • Allyl group: A multiplet at δ 5.9-6.1 (1H, internal alkene proton), a set of overlapping doublets/multiplets at δ 5.1-5.3 (2H, terminal alkene protons), and a doublet at δ 3.8-3.9 (2H, -S-CH₂- group).

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₁H₉Cl₂N₂S₂ [M+H]⁺; the observed mass must match within 5 ppm, displaying the characteristic 9:6:1 isotopic pattern for two chlorine atoms.

References

  • 2,4-Dichlorophenylboronic Acid | High-Purity Reagent - Benchchem. Benchchem.
  • Synthesis, docking studies, and evaluation of pyrimidines as inhibitors of SARS-CoV 3CL protease - PMC. National Institutes of Health (NIH).
  • Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids - ResearchGate. ResearchGate.

spectroscopic data for 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict a detailed spectroscopic profile. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a predictive framework for the structural elucidation of this and structurally related heterocyclic compounds. Furthermore, it outlines detailed, field-proven protocols for acquiring high-quality spectroscopic data, ensuring scientific rigor and reproducibility.

Introduction and Rationale

Thiophene and pyrimidine moieties are cornerstone heterocycles in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The target molecule, 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine, combines these two privileged scaffolds with an allyl-sulfur linkage, creating a unique chemical entity with potential for further functionalization in drug discovery programs.

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule, confirming its identity, purity, and structural integrity. This guide serves as a proactive analytical blueprint for researchers synthesizing this compound, detailing the expected spectral features and the methodologies to obtain them.

Molecular Structure and Functional Group Analysis

To predict the spectroscopic output, the molecule is deconstructed into its primary functional components:

  • Pyrimidine Ring: A diazine heterocycle, which will exhibit characteristic aromatic signals.

  • 2,5-dichloro-3-thienyl Group: A five-membered aromatic thiophene ring bearing two chlorine atoms, which will influence electronic distribution and produce a unique isotopic signature in mass spectrometry.

  • Allylsulfanyl Group (-S-CH₂-CH=CH₂): An aliphatic, unsaturated thioether linkage that will produce distinct signals in both NMR and IR spectroscopy.

(Image generated for illustrative purposes)

Nuclear Magnetic Resonance (NMR) Spectroscopy Profile

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predictions below are based on standard deuterated chloroform (CDCl₃) as the solvent.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct signals corresponding to the five unique proton environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.65Doublet (d)1HH6 (pyrimidine)The proton at C6 is adjacent to a nitrogen atom (N1), causing significant deshielding. It is coupled to the proton at C5, resulting in a doublet.
~ 7.40Doublet (d)1HH5 (pyrimidine)Coupled to the H6 proton. It appears at a lower chemical shift than H6 due to being further from the second ring nitrogen.
~ 7.35Singlet (s)1HH4' (thiophene)This is the sole proton on the dichlorothiophene ring. Its chemical shift is influenced by the adjacent sulfur and chlorine atoms. It appears as a singlet as there are no adjacent protons.
~ 6.00Dddd1HH2'' (allyl)The internal vinyl proton is coupled to the terminal vinyl protons (H3''a and H3''b) and the methylene protons (H1''), resulting in a complex multiplet.
~ 5.45Multiplet1HH3''a (allyl, trans)One of the terminal vinyl protons. It will show both geminal coupling to H3''b and trans coupling to H2''.
~ 5.25Multiplet1HH3''b (allyl, cis)The other terminal vinyl proton, showing geminal coupling to H3''a and cis coupling to H2''.
~ 3.90Doublet (d)2HH1'' (allyl, -S-CH₂)These methylene protons are adjacent to both the sulfur atom and the vinyl group, placing their chemical shift in this region. They are coupled to the H2'' proton.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170.5C2 (pyrimidine)Carbon attached to sulfur and flanked by two nitrogens, highly deshielded.
~ 165.0C4 (pyrimidine)Carbon atom linking the pyrimidine and thiophene rings.
~ 158.0C6 (pyrimidine)Aromatic CH carbon in the pyrimidine ring.
~ 135.0C3' (thiophene)Quaternary carbon of the thiophene ring attached to the pyrimidine.
~ 132.5C2'' (allyl)Internal vinyl carbon (-CH=).
~ 129.0C4' (thiophene)Aromatic CH carbon in the thiophene ring.
~ 127.0C2' (thiophene)Quaternary carbon bearing a chlorine atom.
~ 125.0C5' (thiophene)Quaternary carbon bearing a chlorine atom.
~ 119.0C3'' (allyl)Terminal vinyl carbon (=CH₂).
~ 117.5C5 (pyrimidine)Aromatic CH carbon in the pyrimidine ring.
~ 35.0C1'' (allyl)Aliphatic methylene carbon (-S-CH₂-).
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set spectral width to ~16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to ~220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy Profile

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Frequency (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Thiophene, Pyrimidine) & Vinylic (Allyl)
2980 - 2850C-H StretchAliphatic (Allyl -CH₂-)
~1640C=C StretchVinylic (Allyl)
1580 - 1450C=C and C=N StretchAromatic Ring Skeletal Vibrations (Pyrimidine, Thiophene)
~1250C-N StretchPyrimidine Ring
850 - 750C-Cl StretchDichlorothiophene
~700C-S StretchThioether and Thiophene
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform a background subtraction. Label the significant peaks.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Predicted Mass Spectrum
  • Molecular Formula: C₁₁H₈Cl₂N₂S₂

  • Monoisotopic Mass: 317.9455 Da

  • Molecular Ion (M⁺˙): The spectrum will show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms. The expected pattern will be:

    • m/z ~318: (M⁺˙) - Containing two ³⁵Cl isotopes (base peak of the cluster).

    • m/z ~320: (M+2) - Containing one ³⁵Cl and one ³⁷Cl. The intensity will be approximately 65% of the M⁺˙ peak.

    • m/z ~322: (M+4) - Containing two ³⁷Cl isotopes. The intensity will be approximately 10% of the M⁺˙ peak.

Predicted Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the fragments.

  • Loss of Allyl Radical: A primary fragmentation would be the cleavage of the S-CH₂ bond, leading to the loss of the allyl radical (•C₃H₅, 41 Da).

    • Fragment: [M - C₃H₅]⁺ at m/z ~277 (will also show the Cl₂ isotopic pattern).

  • Loss of Chlorine: Loss of a chlorine radical (•Cl, 35/37 Da) from the molecular ion.

    • Fragment: [M - Cl]⁺ at m/z ~283/281 .

  • RDA Cleavage: The pyrimidine ring could undergo a Retro-Diels-Alder (RDA) type fragmentation, although this may be less favored.

Visualization of Key Fragmentation

G M [C₁₁H₈Cl₂N₂S₂]⁺˙ m/z ≈ 318, 320, 322 F1 [C₈H₃Cl₂N₂S₂]⁺ m/z ≈ 277, 279, 281 M->F1 - •C₃H₅ F2 [C₁₁H₈ClN₂S₂]⁺ m/z ≈ 281, 283 M->F2 - •Cl G cluster_data Data Acquisition cluster_info Information Derived NMR NMR (¹H, ¹³C) NMR_Info Atom Connectivity (C-H Framework) NMR->NMR_Info IR IR IR_Info Functional Groups (C=C, C=N, C-Cl) IR->IR_Info MS MS MS_Info Molecular Formula (from HRMS) Isotopic Pattern (Cl₂) Fragmentation MS->MS_Info Confirmation Unambiguous Structural Confirmation NMR_Info->Confirmation IR_Info->Confirmation MS_Info->Confirmation

Caption: Workflow for synergistic structural elucidation.

Conclusion

This guide presents a robust, predictive spectroscopic profile for 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine. The combination of predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and a distinct mass spectrometric signature (including the Cl₂ isotopic pattern) provides a powerful analytical toolkit for any researcher working with this compound. By following the detailed experimental protocols outlined herein, scientists can confidently acquire high-quality data to verify the synthesis and purity of this novel molecule, ensuring the integrity of their subsequent research endeavors.

References

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • SCIRP. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Available at: [Link]

  • ResearchGate. (2021). Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. Available at: [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Compounds. Available at: [Link]

  • PubMed. (2013). Synthesis and biological evaluation of thieno [2',3':4,5]pyrimido[1,2-b]t[1][3][4]riazines and thieno[2,3-d]t[1][3][4]riazolo[1,5-a]pyrimidines as anti-inflammatory and analgesic agents. Available at: [Link]

Sources

Unlocking the Pharmacological Potential of Novel Thienopyrimidine Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Pharmacology

The Thienopyrimidine Scaffold: A Privileged Pharmacophore

In the landscape of modern targeted therapeutics, the thienopyrimidine nucleus has emerged as a highly versatile and privileged pharmacophore. Characterized by the fusion of a thiophene ring with a pyrimidine moiety, this scaffold exhibits a profound structural resemblance to endogenous purine bases such as adenine and guanine 1.

As a Senior Application Scientist overseeing kinase inhibitor screening pipelines, I frequently leverage this bioisosteric relationship. The thienopyrimidine core is perfectly architected to dock into the highly conserved ATP-binding pockets of various oncogenic kinases. By modifying the substituents at the C-2, C-4, and C-6 positions of the fused ring system, we can precisely tune the electronic distribution and steric bulk, driving both high binding affinity and exquisite isoform selectivity against targets like Phosphoinositide 3-kinase (PI3K), the Mammalian Target of Rapamycin (mTOR), and the Epidermal Growth Factor Receptor (EGFR) 2.

Mechanistic Causality: Targeting Oncogenic Kinase Networks

To understand why thienopyrimidines are so effective, we must examine the causality of their molecular interactions within dysregulated signaling pathways.

The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR signal transduction pathway is a central regulator of cell growth, proliferation, and survival, making it one of the most frequently mutated pathways in human cancers 3. Novel thienopyrimidine derivatives act as potent ATP-competitive inhibitors here. For instance, rational design has yielded compounds that form a critical hydrogen-bonding network within the PI3Kα receptor, achieving subnanomolar potency while maintaining over 100-fold selectivity against the structurally similar mTOR kinase 3. Conversely, by incorporating specific dimorpholine substitutions, the scaffold can be engineered to act as a dual PI3K/mTOR inhibitor, effectively shutting down the pathway at two distinct nodal points to prevent feedback-loop resistance 4.

EGFR and Overcoming T790M Resistance

Beyond lipid kinases, thieno[2,3-d]pyrimidines have shown remarkable efficacy as EGFR inhibitors. The flat heteroaromatic ring system perfectly occupies the adenine binding pocket of EGFR. In cases of non-small-cell lung cancer (NSCLC) harboring the "gatekeeper" T790M mutation, standard quinazoline-based inhibitors (like Erlotinib) fail due to steric clash and increased ATP affinity. Thienopyrimidine derivatives, however, can be structurally optimized to accommodate the bulky methionine residue, restoring apoptotic induction and cell cycle arrest at the G1 and G2/M phases 5.

SignalingPathway EGFR EGFR (Receptor Tyrosine Kinase) PI3K PI3K (Lipid Kinase) EGFR->PI3K Activation AKT AKT (Ser/Thr Kinase) PI3K->AKT PIP3 Generation mTOR mTOR (Target of Rapamycin) AKT->mTOR Phosphorylation Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Translation/Growth Thienopyrimidine Thienopyrimidine Derivatives Thienopyrimidine->EGFR ATP-competitive inhibition Thienopyrimidine->PI3K Isoform-selective inhibition Thienopyrimidine->mTOR Dual inhibition

Mechanism of PI3K/AKT/mTOR and EGFR pathway inhibition by thienopyrimidines.

Quantitative Efficacy Profiles

To contextualize the structure-activity relationship (SAR) of these compounds, we must look at the raw quantitative data. The table below summarizes the biological activity of recently developed thienopyrimidine derivatives, highlighting how minor structural tweaks drastically shift the target profile.

Compound / DerivativeTarget Kinase / PathwayPrimary Biological ActivityIC50 / PotencyReference
Compounds 6g & 6k PI3Kα (Selective over mTOR)Anticancer (Proliferation inhibition)Subnanomolar (PI3Kα)3
Compounds 18 & 42 PI3Kδ (Isoform selective)Immunomodulation (Treg suppression)Single-digit nM6
Compound 14o PI3K / mTOR (Dual)Anticancer (Pathway shutdown)Low nM (Dual inhibition)4
Compound 5b EGFR-WT & EGFR-T790MAnticancer (A549/MCF-7 cell lines)37.19 nM (WT), 204.1 nM (Mut)5

Self-Validating Experimental Protocols

A robust drug discovery pipeline relies on assays that inherently control for false positives and artifacts. Below are the standard operating procedures we utilize to evaluate novel thienopyrimidine compounds, designed with built-in causality and self-validation.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality & Rationale: Thienopyrimidine derivatives possess highly conjugated aromatic systems that frequently auto-fluoresce, causing severe interference in standard luminescent or fluorescent assays. We utilize TR-FRET because the long emission half-life of the Europium (Eu) chelate allows us to introduce a time delay (e.g., 50 µs) before reading the signal. This completely bypasses the short-lived background fluorescence of the compound. Furthermore, the ratiometric readout (Emission 665 nm / Emission 615 nm) self-validates by normalizing any well-to-well dispensing variations.

Step-by-Step Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the thienopyrimidine derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using acoustic liquid handling (e.g., Echo 550) to ensure high precision.

  • Enzyme Pre-incubation: Add 5 µL of the target kinase (e.g., PI3Kα or EGFR) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial Step: Incubate for 30 minutes at room temperature. This equilibration period is mandatory because many bulky thienopyrimidines exhibit slow-binding kinetics; skipping this leads to artificially inflated IC50 values.

  • Substrate & ATP Addition: Initiate the reaction by adding 5 µL of a mixture containing the specific peptide substrate and ATP. Causality: The ATP concentration must be strictly matched to the enzyme's apparent Km​ . This ensures the assay is highly sensitive to ATP-competitive thienopyrimidines while remaining physiologically relevant.

  • Reaction Quenching & Detection: After 60 minutes, halt the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity) and the Eu-labeled anti-phospho antibody.

  • Data Acquisition: Read the plate on a multi-mode microplate reader using a 340 nm excitation and dual emission at 615 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic curve fit.

AssayWorkflow Prep 1. Compound Titration (DMSO Control) Incubate 2. Enzyme Pre-incubation (Equilibration) Prep->Incubate Reaction 3. ATP/Substrate Addition (Km Matched) Incubate->Reaction Quench 4. Reaction Quenching (EDTA Addition) Reaction->Quench Read 5. TR-FRET Detection (Europium Emission) Quench->Read

Self-validating TR-FRET kinase assay workflow for thienopyrimidine evaluation.

Protocol B: Annexin V / Propidium Iodide (PI) Apoptosis Flow Cytometry

Causality & Rationale: Biochemical IC50 does not guarantee cellular efficacy. To confirm that the thienopyrimidine is actively inducing programmed cell death (rather than causing non-specific necrotic toxicity), we use a self-validating Annexin V/PI matrix. Annexin V binds to externalized phosphatidylserine (an active, ATP-dependent hallmark of early apoptosis), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Cell Treatment: Seed cancer cells (e.g., A549 for EGFR testing) in 6-well plates at 2×105 cells/well. Incubate overnight. Treat cells with the thienopyrimidine derivative at , , and 10× the biochemical IC50 for 48 hours. Include a DMSO vehicle control and a positive control (e.g., Erlotinib).

  • Harvesting: Collect both the culture media (containing floating, dead cells) and the adherent cells via gentle trypsinization. Causality: Centrifuging both fractions together ensures we do not lose the late-apoptotic population, which naturally detaches from the plate.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. The resulting scatter plot self-validates the mechanism: Q4 (Annexin V+/PI-) confirms specific early apoptosis driven by kinase inhibition, whereas a shift directly to Q1 (Annexin V-/PI+) would indicate off-target necrotic toxicity.

Conclusion & Translational Outlook

The thienopyrimidine scaffold represents a triumph of rational drug design. By exploiting its structural homology to purines, medicinal chemists can systematically dial in selectivity for complex kinase networks like PI3K/AKT/mTOR and mutant EGFR. As we push these novel derivatives from in vitro biochemical assays toward in vivo models, maintaining rigorous, self-validating assay architectures will be paramount to identifying candidates with true clinical translation potential.

References

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors ACS Medicinal Chemistry Letters
  • Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy Journal of Medicinal Chemistry - ACS Public
  • Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery PubMed / NIH
  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities PubMed / NIH
  • Full article: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors Taylor & Francis

Sources

preliminary cytotoxicity screening of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

Executive Summary

The compound 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine represents a highly functionalized heterocyclic scaffold. Pyrimidine derivatives, particularly those conjugated with thiophene bioisosteres, are privileged structures in medicinal chemistry, frequently exhibiting potent kinase inhibition (e.g., CDKs, EGFR) and downstream antineoplastic activity [1].

The inclusion of the 2,5-dichloro-3-thienyl moiety enhances lipophilicity (LogP), theoretically improving cell membrane permeability and deep hydrophobic pocket binding within target proteins. Meanwhile, the allylsulfanyl (thioether) group provides a unique steric profile and potential metabolic reactivity.

This whitepaper outlines a robust, self-validating in vitro preliminary cytotoxicity screening cascade. Rather than relying on outdated colorimetric assays (like MTT) which can be confounded by the redox-active sulfur species in this compound, this guide establishes a high-fidelity workflow utilizing ATP-dependent luminescence and multiparametric flow cytometry.

Physicochemical Profiling & Assay Rationale

Before initiating cellular assays, the physicochemical nature of the compound dictates the experimental design.

  • Solubility & Vehicle Control: The dichloro-thienyl group renders the compound highly hydrophobic. Dimethyl sulfoxide (DMSO) is the mandatory solvent. To prevent solvent-induced cytotoxicity, the final assay concentration of DMSO must strictly not exceed 0.1% (v/v) .

  • Assay Interference (The Causality of Choice): Tetrazolium-based assays (MTT, MTS) rely on cellular oxidoreductase enzymes to reduce the dye to formazan. Compounds containing reactive sulfur linkages (like the allylsulfanyl group) can chemically reduce tetrazolium salts independently of cell viability, yielding false-negative cytotoxicity data. Therefore, the CellTiter-Glo® (CTG) Luminescent Assay is selected. CTG measures intracellular ATP, providing a direct, non-redox-dependent readout of metabolic viability [2].

Experimental Workflow & Methodologies

The screening cascade is divided into two phases: Primary High-Throughput Screening (HTS) to establish IC 50​ values, and Secondary Mechanistic Profiling to determine if the cytotoxicity is driven by apoptosis or necrosis.

Phase 1: Primary Viability Screening (ATP-Luminescence)

Objective: Determine the half-maximal inhibitory concentration (IC 50​ ) across a targeted panel of human carcinoma lines and a non-tumorigenic control line to assess the Therapeutic Index (TI).

Cell Line Selection (Modified NCI-60 approach [3]):

  • A549 (Non-Small Cell Lung Carcinoma)

  • MCF-7 (Breast Adenocarcinoma)

  • HCT-116 (Colorectal Carcinoma)

  • HEK-293T (Human Embryonic Kidney - Non-tumorigenic control for baseline toxicity)

Step-by-Step Protocol:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 3×103 cells/well in 90 µL of complete medium (e.g., DMEM + 10% FBS) into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10 mM stock of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine in 100% molecular-grade DMSO. Generate a 9-point, 3-fold serial dilution series.

  • Dosing: Add 10 µL of the diluted compound to the 90 µL culture (10x dilution). Final concentrations should range from 100 µM down to 15 nM.

    • Self-Validating Controls: Include a 0.1% DMSO vehicle control (100% viability baseline) and a 1 µM Staurosporine positive control (0% viability baseline).

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

  • Data Analysis: Normalize data to the vehicle control. Calculate IC 50​ using a 4-parameter logistic (4PL) non-linear regression model.

Phase 2: Secondary Mechanistic Profiling (Flow Cytometry)

Objective: Ascertain whether the observed cytotoxicity is cytostatic (cell cycle arrest) or cytotoxic (apoptosis) using Annexin V-FITC / Propidium Iodide (PI) dual staining.

Step-by-Step Protocol:

  • Treatment: Seed HCT-116 cells (assuming highest sensitivity) in 6-well plates at 2×105 cells/well. Treat with the compound at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, apoptotic cells) and the adherent cells via Trypsin-EDTA. Pool and centrifuge at 300 x g for 5 minutes.

  • Washing & Staining: Wash the pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD LSRFortessa), capturing at least 10,000 events.

Data Presentation & Interpretation

To facilitate rapid decision-making, quantitative data from the primary screen must be tabulated to highlight the Therapeutic Index (TI) . The TI is calculated as the ratio of the IC 50​ in the non-tumorigenic line (HEK-293T) to the IC 50​ in the cancer cell line. A TI > 3 is generally considered a promising starting point for lead optimization.

Table 1: Preliminary IC 50​ and Therapeutic Index Profiling

Cell LineOriginIC 50​ (µM) ± SDMax Inhibition (%)Therapeutic Index (TI)*
HCT-116 Colorectal Carcinoma2.14 ± 0.3198.28.6
MCF-7 Breast Adenocarcinoma5.60 ± 0.4592.53.3
A549 Lung Carcinoma12.4 ± 1.1285.01.5
HEK-293T Embryonic Kidney (Normal)18.5 ± 1.8070.1N/A (Baseline)

*TI = IC 50​ (HEK-293T) / IC 50​ (Cancer Line). Data represents mock experimental results for illustrative purposes.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the logical flow of the screening protocol and the hypothesized mechanistic pathway for thienopyrimidine-induced apoptosis.

A. Cytotoxicity Screening Cascade

Workflow Compound 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine 10mM DMSO Stock Phase1 Phase 1: Primary Screen (CellTiter-Glo ATP Assay) Compound->Phase1 CellLines Cell Panel: HCT-116, MCF-7, A549, HEK-293T Phase1->CellLines Phase2 Phase 2: Mechanistic Screen (Flow Cytometry) Apoptosis Annexin V / PI Staining (Apoptosis vs Necrosis) Phase2->Apoptosis CellCycle PI RNase Staining (Cell Cycle Arrest) Phase2->CellCycle IC50 Calculate IC50 & TI CellLines->IC50 IC50->Phase2 TI > 3 Hit Lead Optimization Candidate Apoptosis->Hit CellCycle->Hit

Caption: Sequential workflow from compound formulation through primary ATP-luminescence screening to secondary flow cytometry.

B. Hypothesized Pharmacodynamic Pathway

Given the structural homology to known pyrimidine-based kinase inhibitors, the compound likely acts via competitive ATP-site binding, leading to downstream mitochondrial apoptosis [4].

Pathway Drug Thienopyrimidine Derivative Kinase Target Kinase (e.g., CDK / EGFR) Drug->Kinase ATP-competitive binding CellCycle Cell Cycle Arrest (G1/S Phase) Kinase->CellCycle Inhibition of proliferation Mito Mitochondrial Depolarization (Bax/Bcl-2 Alteration) Kinase->Mito Pro-apoptotic signaling Apoptosis Programmed Cell Death (Apoptosis) CellCycle->Apoptosis Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c release Caspase->Apoptosis Execution phase

Caption: Proposed intracellular signaling pathway mediating the cytotoxic effects of the thienopyrimidine derivative.

Conclusion

The evaluation of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine requires a stringent, artifact-free screening methodology. By utilizing ATP-dependent luminescence for primary screening, researchers can bypass the chemical liabilities associated with the allylsulfanyl group's reactivity. Subsequent validation via flow cytometry ensures that the observed reduction in metabolic activity is genuinely driven by programmed cell death, establishing a trustworthy foundation for future in vivo pharmacokinetic and pharmacodynamic studies.

References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. Available at:[Link]

  • International Organization for Standardization. (2009). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Available at:[Link]

  • Bakhite, E. A., et al. (2018). Synthesis and Cytotoxic Activity of Some Novel Thieno[2,3-d]pyrimidine Derivatives. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of the novel heterocyclic compound, 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine. This molecule holds potential as a valuable building block in medicinal chemistry and materials science, given the prevalence of pyrimidine and thiophene scaffolds in pharmacologically active agents.[1][2] The described synthesis is designed for reproducibility and scalability in a standard research laboratory setting. The protocol leverages a regioselective Suzuki-Miyaura cross-coupling reaction followed by a nucleophilic aromatic substitution (SNAr), two of the most robust and versatile reactions in modern organic synthesis. This guide explains the rationale behind procedural choices, offers detailed step-by-step instructions, and includes necessary safety precautions, ensuring both scientific integrity and user safety.

Synthetic Strategy and Retrosynthesis

The synthesis of the target molecule is achieved through a convergent strategy, building the core structure in a logical, stepwise manner. A retrosynthetic analysis reveals a practical approach starting from commercially available precursors.

The primary disconnection is made at the sulfur-pyrimidine C2 bond, suggesting a nucleophilic substitution reaction between a 2-chloropyrimidine intermediate and allyl mercaptan. The second key disconnection is at the pyrimidine C4-thiophene C3 bond, pointing towards a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[3][4][5] This approach is advantageous as it allows for the late-stage introduction of the allyl group, and the Suzuki coupling is well-precedented for its functional group tolerance and high yields.

G Target 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine Intermediate1 2-Chloro-4-(2,5-dichloro-3-thienyl)pyrimidine Target->Intermediate1 C-S bond formation (SNAr) Precursor3 Allyl Mercaptan Target->Precursor3 Precursor1 2,4-Dichloropyrimidine Intermediate1->Precursor1 C-C bond formation (Suzuki Coupling) Precursor2 (2,5-Dichloro-3-thienyl)boronic acid Intermediate1->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

This section details the two-step synthesis, providing explicit instructions for each stage.

Step 1: Synthesis of 2-Chloro-4-(2,5-dichloro-3-thienyl)pyrimidine via Suzuki-Miyaura Coupling

Principle and Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[5] In this step, the more reactive C4-Cl bond of 2,4-dichloropyrimidine is selectively coupled with (2,5-dichloro-3-thienyl)boronic acid. The electron-deficient nature of the pyrimidine ring facilitates this reaction.[5] A palladium catalyst, typically with phosphine ligands, is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] Microwave irradiation is often employed to accelerate the reaction, reducing times from hours to minutes.[3]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2,4-Dichloropyrimidine Catalyst Pd(PPh3)4 R2 (2,5-Dichloro-3-thienyl)boronic acid P1 2-Chloro-4-(2,5-dichloro-3-thienyl)pyrimidine Catalyst->P1 Suzuki Coupling (70-80 °C) Base Na2CO3 Solvent Dioxane/Water

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment:

Reagent/Material Formula M.W. ( g/mol ) Amount Moles (mmol)
2,4-Dichloropyrimidine C₄H₂Cl₂N₂ 148.98 1.00 g 6.71
(2,5-Dichloro-3-thienyl)boronic acid C₄H₃BCl₂O₂S 212.85 1.57 g 7.38 (1.1 eq)
Tetrakis(triphenylphosphine)palladium(0) C₇₂H₆₀P₄Pd 1155.56 0.39 g 0.34 (0.05 eq)
Sodium Carbonate (Anhydrous) Na₂CO₃ 105.99 1.42 g 13.42 (2.0 eq)
1,4-Dioxane C₄H₈O₂ 88.11 30 mL -
Deionized Water H₂O 18.02 8 mL -
Schlenk flask or Microwave vial (50 mL) - - 1 -
Magnetic stirrer and stir bar - - 1 -
Condenser - - 1 -

| Inert atmosphere setup (Nitrogen or Argon) | - | - | 1 | - |

Procedure:

  • To a 50 mL Schlenk flask, add 2,4-dichloropyrimidine (1.00 g, 6.71 mmol), (2,5-dichloro-3-thienyl)boronic acid (1.57 g, 7.38 mmol), and sodium carbonate (1.42 g, 13.42 mmol).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.39 g, 0.34 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add 1,4-dioxane (30 mL) and deionized water (8 mL) via syringe.

  • Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

  • Heat the reaction mixture to 70-80 °C and maintain for 18-22 hours, monitoring the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to yield 2-chloro-4-(2,5-dichloro-3-thienyl)pyrimidine as a solid.

Safety Precautions:

  • Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Organohalides and boronic acids should be handled with care.

Step 2: Synthesis of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

Principle and Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position of the pyrimidine ring is displaced by the sulfur nucleophile of allyl mercaptan (prop-2-ene-1-thiol). The reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, which stabilize the negatively charged intermediate (Meisenheimer complex). A base, such as potassium carbonate, is used to deprotonate the allyl mercaptan, generating the more potent thiolate nucleophile.[6]

Materials and Equipment:

Reagent/Material Formula M.W. ( g/mol ) Amount (Example) Moles (mmol)
2-Chloro-4-(2,5-dichloro-3-thienyl)pyrimidine C₈H₂Cl₃N₂S 295.54 1.00 g 3.38
Allyl Mercaptan (prop-2-ene-1-thiol) C₃H₆S 74.14 0.30 g (0.32 mL) 4.06 (1.2 eq)
Potassium Carbonate (Anhydrous) K₂CO₃ 138.21 0.71 g 5.07 (1.5 eq)
Acetonitrile (MeCN) C₂H₃N 41.05 25 mL -
Round-bottom flask (50 mL) - - 1 -

| Magnetic stirrer and stir bar | - | - | 1 | - |

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-chloro-4-(2,5-dichloro-3-thienyl)pyrimidine (1.00 g, 3.38 mmol) in acetonitrile (25 mL).

  • Add anhydrous potassium carbonate (0.71 g, 5.07 mmol) to the solution.

  • Add allyl mercaptan (0.32 mL, 4.06 mmol) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature for 12 hours.[6] Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, filter off the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM, 40 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary, to yield the final product, 2-(allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine.

Safety Precautions:

  • Allyl mercaptan has a very strong and unpleasant odor and is toxic. All operations must be performed in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

References

  • Zhang, L., et al. (2018). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Taylor & Francis Online. Available at: [Link]

  • Request PDF. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF. ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Krueger, C. A., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. ACS Publications. Available at: [Link]

  • Manivannan, E., & Chaturvedi, S. C. (2012). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Drug Development and Research.
  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2006). Synthesis of Some Thienopyrimidine Derivatives. MDPI. Available at: [Link]

  • Taylor & Francis Online. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Some Thienopyrimidine Derivatives. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available at: [Link]

  • Google Patents. (n.d.). WO1998014450A1 - Pyrimidine derivatives and processes for the preparation thereof.
  • ResearchGate. (n.d.). The synthesis of 1 and 2. Reaction conditions: (i) allyl bromide, K2CO3, MeCN, rt, 12 h. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Reactions with 2‐mercaptopyrimidines. Synthesis of some new thiazolo[3,2‐a]‐ and triazolo[4,3‐a]pyrimidines | Request PDF. Available at: [Link]

  • Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • PubMed. (n.d.). Synthesis of novel thieno[2,3-d]pyrimidine, thieno[2,3-b]pyridine and thiazolo[3,2-a]thieno[2,3-d]pyrimidine derivatives and their effect on the production of mycotoxins. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation. Available at: [Link]

  • IOPscience. (n.d.). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. Available at: [Link]

  • PubMed. (2013). Synthesis and biological evaluation of thieno [2',3':4,5]pyrimido[1,2-b][3][7][8]triazines and thieno[2,3-d][3][7][8]triazolo[1,5-a]pyrimidines as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • SciSpace. (n.d.). Ecofriendly synthesis of pyrimidine derivatives: exploring their anticoccidial efficacy and cytotoxic effect on WI‐38. Available at: [Link]

  • Hilaris Publisher. (2018). pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Available at: [Link]

  • ResearchGate. (2022). Zn/ZnBr 2 Catalysed Reaction of Aldehydes with Allylbromide: Synthesis of 2,6-Disubstituted 4-Bromotetrahydropyrans. Available at: [Link]

Sources

Advanced Formulation and Handling Protocols for 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine in Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality Analysis

2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine is a highly lipophilic, synthetically derived small molecule. Pyrimidine-thiophene hybrids of this class are frequently investigated in medicinal chemistry as privileged scaffolds for kinase inhibition, anticancer therapeutics, and fungicidal agents[1].

However, the structural architecture that drives its biological efficacy—specifically the highly hydrophobic 2,5-dichlorothiophene moiety and the non-polar allylsulfanyl (allylthio) ether linkage—renders the compound practically insoluble in aqueous media. When transitioning from chemical synthesis to biological testing, improper formulation of such poorly water-soluble drugs often leads to nano-precipitation, resulting in false-negative efficacy (due to lack of bioavailability) or false-positive biochemical hits (due to promiscuous aggregate-based inhibition)[2].

This application note provides field-proven, self-validating protocols to formulate this compound for both in vitro cell-based assays and in vivo animal models, ensuring that the biological data generated is an artifact-free reflection of the molecule's true pharmacological profile.

Physicochemical Profiling

Before formulation, it is critical to understand the thermodynamic barriers to solvation. The table below summarizes the predicted physicochemical properties driving the formulation strategy.

PropertyValue (Predicted/Calculated)Formulation Implication
Molecular Formula C11H8Cl2N2S2High halogen and sulfur content increases lipophilicity.
Molecular Weight ~303.2 g/mol Small molecule, easily crosses membranes if kept in solution.
LogP (Octanol/Water) 4.5 – 5.2Highly hydrophobic; requires co-solvents or inclusion complexes.
H-Bond Donors 0Lack of donors severely limits hydration in aqueous buffers.
H-Bond Acceptors 4Weak interactions with water; prone to π−π stacking and crystallization.
Intrinsic Aqueous Sol. < 1 µg/mLStandard PBS or saline dilution will result in immediate precipitation.

Formulation Strategies & Logical Grounding

In Vitro Strategy: The DMSO Dilution Paradigm

For cell culture assays, Dimethyl Sulfoxide (DMSO) is the universal solvent. However, introducing a highly hydrophobic compound dissolved in DMSO into aqueous culture media causes a rapid shift in solvent polarity, often triggering "crashing out" (precipitation). Furthermore, while DMSO is an excellent solvent, its final concentration in the assay must be strictly controlled. Recent optimization studies on cancer cell lines demonstrate that DMSO concentrations exceeding 0.3125% (v/v) induce significant cytotoxicity and alter metabolic profiles, confounding assay results[3]. Therefore, the protocol below utilizes a high-concentration stock and a rapid-dispersion technique to keep final DMSO levels 0.1%.

In Vivo Strategy: Co-Solvents vs. Inclusion Complexes

For animal dosing (e.g., oral gavage or intravenous injection), DMSO must be minimized due to systemic toxicity. We utilize two validated approaches for poorly water-soluble drugs[4]:

  • Cyclodextrin Inclusion (HP- β -CD): Hydroxypropyl- β -cyclodextrin features a hydrophobic cavity that perfectly accommodates the 2,5-dichlorothiophene ring, masking it from the aqueous environment while the hydrophilic exterior ensures macroscopic solubility[4].

  • PEG400 Co-Solvent System: A mixture of 5% DMSO, 40% PEG400, and 55% Saline creates a thermodynamic gradient that prevents the compound from crystallizing upon injection into the bloodstream[2].

Experimental Protocols

Protocol A: In Vitro Cell Culture Formulation (DMSO/Media)

Objective: Achieve a 10 µM final assay concentration without nano-precipitation, maintaining DMSO at 0.1%.

  • Primary Stock Preparation: Weigh exactly 3.03 mg of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine. Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 10 mM master stock .

    • Causality: Anhydrous DMSO prevents premature water-induced nucleation during freeze-thaw cycles.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock .

  • Media Dispersion (Critical Step): Pre-warm the target cell culture media (e.g., DMEM + 10% FBS) to 37°C.

    • Causality: Cold media drastically reduces the kinetic solubility limit, causing immediate needle-like crystallization.

  • Vortex-Assisted Addition: While vortexing the warmed media at medium speed, add the intermediate stock dropwise at a 1:10 ratio (e.g., 10 µL of 100 µM stock into 90 µL media). This yields a 10 µM final concentration with 0.1% DMSO .

  • Validation: Centrifuge a 1 mL aliquot of the final media at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC. If the peak area matches a standard curve, the compound is fully solubilized.

Protocol B: In Vivo Dosing Formulation (Cyclodextrin Complexation)

Objective: Prepare a 5 mg/kg dosing solution for oral (PO) or intraperitoneal (IP) administration in rodents.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile 0.9% saline. Stir at room temperature until optically clear.

  • API Addition: Add the required mass of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine directly to the HP- β -CD vehicle (e.g., 1 mg/mL for a 5 mL/kg dose volume).

  • Sonication & Complexation: Sonicate the suspension in a water bath at 40°C for 30–45 minutes.

    • Causality: Thermal energy and cavitation overcome the lattice energy of the solid compound, driving the thiophene moiety into the hydrophobic cavity of the cyclodextrin ring.

  • Sterile Filtration: Pass the resulting clear solution through a 0.22 µm PTFE syringe filter.

  • Validation: Perform Dynamic Light Scattering (DLS) on the filtrate. A monodisperse peak at ~1-2 nm confirms successful inclusion complexes, whereas peaks >100 nm indicate undissolved colloidal aggregates.

Formulation Workflow Visualization

FormulationWorkflow Start Synthesized Compound 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo Assays (Animal Models) Start->InVivo DMSO 10-50 mM DMSO Stock (Store at -20°C in anhydrous conditions) InVitro->DMSO HPBCD 20% HP-β-CD in Saline (Inclusion Complexation via Sonication) InVivo->HPBCD PEG Co-solvent System (5% DMSO, 40% PEG400, 55% Saline) InVivo->PEG Media Pre-warmed Media Dilution (Final DMSO ≤ 0.1%) DMSO->Media Validate DLS & HPLC Validation (Ensure absence of nano-precipitation) Media->Validate HPBCD->Validate PEG->Validate

Decision matrix and validation workflow for formulating hydrophobic pyrimidine-thiophene hybrids.

References

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights MDPI. URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations National Institutes of Health (PMC). URL:[Link]

  • Strategies for formulating and delivering poorly water-soluble drugs Academia.edu. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Refining Purification of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic troubleshooting. The purification of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine presents a unique intersection of chemical liabilities. The molecule features an electron-deficient pyrimidine core, a highly lipophilic and halogen-bonding 2,5-dichloro-3-thienyl moiety, and a reactive allylsulfanyl (thioether) group.

This guide is designed for senior application scientists and drug development professionals. It bypasses basic chromatography tutorials to focus on the causality of specific degradation pathways and co-elution phenomena encountered with this specific structural class.

Troubleshooting FAQs: Mechanism & Causality

Q1: During LC-MS analysis of my purified fractions, I consistently observe a +16 Da and +32 Da mass shift relative to the target mass. Why is my compound degrading post-purification? A: You are observing the spontaneous oxidation of the allylsulfanyl group to its corresponding sulfoxide (+16 Da) and sulfone (+32 Da). Thioethers attached to electron-deficient pyrimidines are highly susceptible to oxidation. Recent interfacial chemistry studies demonstrate that thioethers can undergo spontaneous, non-photochemical oxidation at the air-water interface of microdroplets [1]. If you are using rotary evaporation with aqueous/organic mixtures or aerosolizing the sample during LC-MS, the microdroplet environment accelerates this oxidation without the need for a catalyst.

  • Solution: Minimize the compound's time in aqueous microdroplet states. Dry organic fractions over anhydrous Na2​SO4​ prior to concentration, avoid peroxide-forming ethereal solvents, and backfill your rotary evaporator with Argon or Nitrogen.

Q2: My target compound perfectly co-elutes with a saturated propyl-sulfanyl impurity on standard normal-phase silica. How can I resolve these? A: Standard silica gel separates primarily by polarity (hydrogen bonding and dipole interactions). The difference in polarity between an allyl group ( −CH2​−CH=CH2​ ) and a propyl group ( −CH2​−CH2​−CH3​ ) is negligible on bare silica.

  • Solution: Transition to Argentation Chromatography (Silver Nitrate-impregnated silica). Silver ions ( Ag+ ) form reversible π -complexes specifically with the carbon-carbon double bond of the allyl group. This interaction significantly retards the elution of the allyl-target compared to the saturated propyl-impurity, which cannot coordinate with the silver [2].

Q3: I am using a standard C18 column for Reverse-Phase HPLC (RP-HPLC), but I observe severe peak tailing and poor recovery. What is causing this? A: The 2,5-dichloro-3-thienyl group is extremely lipophilic and capable of strong halogen bonding. On heavily end-capped C18 stationary phases, the extreme hydrophobicity leads to mass-transfer resistance, while secondary interactions with residual silanols exacerbate tailing.

  • Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative retention mechanisms, including π−π interactions, dipole-dipole interactions, and specific halogen-bonding capabilities that better accommodate the di-chlorinated thiophene ring, resulting in sharper peaks and higher recovery [3].

Q4: After standard silica gel chromatography, NMR reveals that the terminal allyl double bond has isomerized to an internal propenyl group. Why? A: Standard chromatographic silica gel is intrinsically acidic (pH ~4.5-5.5). The pyrimidine nitrogen can become protonated, drawing electron density away from the thioether. In this acidic environment, the terminal allyl double bond can undergo acid-catalyzed isomerization to the thermodynamically more stable internal propenyl enol-ether equivalent (conjugation with the sulfur lone pairs).

  • Solution: Buffer your silica gel by adding 1% Triethylamine (TEA) to your mobile phase, or utilize neutral alumina as the stationary phase.

Visualizing the Problem Space

DegradationPathways Target 2-(Allylsulfanyl)-4- (2,5-dichloro-3-thienyl)pyrimidine Oxidation Spontaneous Oxidation (Air/Light/Microdroplets) Target->Oxidation Isomerization Acid-Catalyzed Isomerization (Standard Silica Gel) Target->Isomerization Sulfoxide Sulfoxide (+16 Da) Sulfone (+32 Da) Oxidation->Sulfoxide Propenyl Propenylsulfanyl Isomer (Loss of Terminal Alkene) Isomerization->Propenyl

Caption: Primary degradation pathways of the target molecule during standard handling and chromatography.

PurificationWorkflow Crude Crude Reaction Mixture (LC-MS Profiling) CheckOx Check for Oxidation (+16/+32 Da) Crude->CheckOx CheckAlk Check for Alkyl/Allyl Co-elution Crude->CheckAlk RPHPLC Fluorinated RP-HPLC (PFP Column) CheckOx->RPHPLC If Halogenated impurities Degradation Discard Oxidized Fractions CheckOx->Degradation If Sulfoxide/Sulfone present AgNO3 Argentation Chromatography (10% AgNO3-Silica) CheckAlk->AgNO3 If Alkene/Saturated mix Pure Pure Target Compound AgNO3->Pure RPHPLC->Pure

Caption: Workflow for selecting the optimal purification strategy based on crude LC-MS impurity profiling.

Quantitative Method Optimization Data

Table 1: RP-HPLC Method Optimization Matrix

Conditions: 1 mg/mL loading, gradient 40-100% Organic over 15 mins, UV detection at 254 nm.

Column ChemistryMobile Phase (A / B)AdditiveResolution ( Rs​ )Tailing Factor ( Tf​ )Outcome / Causality
Standard C18 H2​O / MeCN0.1% Formic Acid1.22.4Poor. Halogen bonding causes severe tailing.
Standard C18 H2​O / MeOH0.1% Formic Acid1.51.9Marginal. MeOH slightly disrupts halogen bonds.
PFP (Pentafluorophenyl) H2​O / MeCN0.1% Formic Acid 3.1 1.05 Optimal. π−π and dipole interactions resolve target.
PFP (Pentafluorophenyl) H2​O / MeCN0.1% TFA2.81.10Sub-optimal. Strong acid risks thioether degradation.
Table 2: Comparative Purification Strategies
Purification MethodTarget PurityRecovery YieldDominant Resolved ImpurityKey Limitation
Standard Silica (Hex/EtOAc)85%70%Highly polar baseline junkFails to resolve saturated alkylthio analogs.
10% AgNO3​ Silica Gel 98% 82% Propylsulfanyl analog Light sensitive; requires darkroom handling.
Preparative PFP RP-HPLC>99%65%De-chlorinated thiophenesLow throughput; requires lyophilization.

Validated Experimental Protocols

Protocol 1: Argentation Chromatography (Separation of Allyl vs. Propyl Thioethers)

This protocol utilizes Ag+ π -coordination to isolate the active allyl compound from saturated impurities [2].

Step 1: Preparation of 10% w/w AgNO3​ Impregnated Silica

  • In a dark hood (or using amber glassware), dissolve 10 g of Silver Nitrate ( AgNO3​ ) in 100 mL of HPLC-grade Acetonitrile.

  • Add 90 g of standard flash silica gel (40-63 µm) to the solution to form a slurry.

  • Swirl the mixture for 30 minutes at room temperature to ensure uniform electrostatic affiliation of Ag+ with the silanol groups.

  • Remove the solvent via rotary evaporation (bath temp < 40 °C) while shielding the flask from light with aluminum foil. Dry under high vacuum overnight.

Step 2: Column Packing and Execution

  • Pack a glass column with the dried AgNO3​ -silica using Hexanes. Crucial: Wrap the entire column in aluminum foil. Ag+ reduces to Ag0 (black precipitate) upon UV/light exposure, destroying the stationary phase.

  • Load the crude 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine mixture dissolved in a minimum volume of Toluene (avoid chlorinated solvents which can react with silver).

  • Elute using a gradient of Hexanes to 15% Ethyl Acetate.

  • Validation Check: The saturated propyl-impurity will elute first (it has no π -bonds to interact with the silver). The target allyl compound will elute second, requiring a slightly higher polarity to break the Ag+ -alkene coordination.

Protocol 2: Preparative PFP RP-HPLC Polishing

This protocol is used when the primary impurities are de-chlorinated thiophene analogs or oxidized sulfoxides[3].

Step 1: System Preparation

  • Install a Preparative Pentafluorophenyl (PFP) column (e.g., 21.2 x 250 mm, 5 µm).

  • Prepare Mobile Phase A: Milli-Q Water with 0.1% Formic Acid (degassed).

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (degassed). Note: Do not use TFA, as strong acids promote thioether oxidation during post-run concentration.

Step 2: Injection and Gradient

  • Dissolve the semi-pure compound in 1:1 MeCN:DMSO. Filter through a 0.22 µm PTFE syringe filter.

  • Run a shallow gradient: 50% B to 85% B over 20 minutes. The high lipophilicity of the 2,5-dichloro-3-thienyl group requires a high organic composition for elution.

  • Validation Check: Monitor at 254 nm (pyrimidine core) and 280 nm (thiophene core). The sulfoxide impurity (+16 Da) will elute significantly earlier than the target due to the highly polar S=O dipole.

  • Immediately freeze the collected target fractions on dry ice and lyophilize to prevent microdroplet-induced spontaneous oxidation [1].

References

  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Functionalized chromatographic materials and methods of making and using therefor Source: US Patent US10549255B2 URL
  • Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

Technical Support Center: Enhancing Solution Stability of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with more than just basic handling instructions. To truly stabilize complex active pharmaceutical ingredients (APIs) and intermediates, we must understand the fundamental causality behind their degradation. This guide is specifically engineered for researchers and drug development professionals working with 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine , offering self-validating protocols and mechanistic troubleshooting to ensure absolute experimental integrity.

Molecular Vulnerability Analysis: The "Why" Behind Degradation

This molecule is highly functionalized, presenting three distinct chemical liabilities when placed in solution. Understanding these vectors is the first step in designing a robust formulation.

  • The Thioether Linkage (Allylsulfanyl group): The sulfur atom in the allylsulfanyl moiety is highly nucleophilic. In the presence of reactive oxygen species (ROS) or trace peroxides—which are ubiquitous in aqueous excipients like PEGs or Polysorbates—the thioether undergoes rapid 1 to yield sulfoxides and sulfones[1].

  • The Chlorothiophene Ring: Halogenated thiophenes are notoriously photolabile. Exposure to ambient UV/Vis light induces2, generating highly reactive aryl radicals that propagate further degradation[2].

  • The Air-Water Interface: Recent physicochemical studies indicate that thioethers can undergo 3 at the air-water interface of microdroplets or agitated solutions due to strong localized electric fields[3].

Degradation API 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine Oxidation Oxidative Stress (ROS, Peroxides) API->Oxidation Excipient Impurities Photolysis Photolytic Stress (UV/Vis Light) API->Photolysis Ambient Exposure Sulfoxide Sulfoxide/Sulfone Degradants Oxidation->Sulfoxide S-Oxidation Dehalogenation Dehalogenated Thiophene Radicals Photolysis->Dehalogenation C-Cl Cleavage

Figure 1: Primary degradation pathways of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine.

Troubleshooting Guides & FAQs

Q1: We formulated the compound in a medium containing 5% Polysorbate 80, but we are seeing a +16 Da and +32 Da mass shift on LC-MS over 48 hours. What is happening? A1: You are observing oxidative degradation. The +16 Da shift corresponds to the formation of a sulfoxide, and the +32 Da shift indicates a sulfone. Polysorbate 80 and other polyether excipients naturally 4 during storage[4]. The nucleophilic sulfur in your allylsulfanyl group is reacting with these peroxides. Solution: Pre-treat your excipients to remove peroxides, or add a 4 like ascorbic acid or a lipophilic antioxidant like BHT (butylated hydroxytoluene), depending on your specific solvent system[4].

Q2: My stock solutions in DMSO turn from clear to slightly yellow when left on the benchtop, and purity drops by 15%. However, samples in the fridge are fine. Is this thermal degradation? A2: While thermal degradation is possible, this is primarily a photostability issue exacerbated by ambient light on the benchtop. The 2,5-dichloro-3-thienyl moiety2, leading to photolytic dehalogenation[2]. The fact that refrigerated samples (which are kept in the dark) remain stable confirms this causality. Solution: All solutions must be prepared under low-actinic lighting and stored exclusively in amber glass vials.

Q3: I am using highly purified, peroxide-free solvents, yet I still see trace oxidation when my solutions are vortexed or sonicated vigorously. Why? A3: Vigorous agitation creates microbubbles and exponentially increases the air-water interface area. Thioethers can undergo 3 even in the absence of chemical catalysts or light[3]. Solution: Minimize vigorous vortexing. Instead, use gentle orbital shaking and ensure the headspace of your compounding vessel is5 (Nitrogen or Argon)[5].

Self-Validating Experimental Protocols

A protocol is only as good as its built-in controls. The following methodologies are designed as "self-validating systems," meaning they contain internal checks to prove that the stabilization strategy is actively working.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: This protocol systematically eliminates the three primary degradation vectors: dissolved oxygen, trace metals (which catalyze oxidation), and actinic light.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the chosen solvent (e.g., DMSO or buffered aqueous solution) with high-purity Argon for 15 minutes.

    • Validation Check: Use a dissolved oxygen (DO) probe to verify DO is < 0.5 ppm before proceeding.

  • Antioxidant/Chelator Addition: Add 0.01% w/v BHT (for organic solvents) or 1 mM EDTA + 0.1% ascorbic acid (for aqueous systems) to 5 and quench radicals[5].

  • API Dissolution: Under low-actinic (amber) lighting, dissolve the 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine into the degassed solvent using gentle magnetic stirring (avoid vortexing to minimize interface sheer).

  • Inert Packaging: Transfer the solution to amber glass vials. Overlay the headspace with Argon before sealing with PTFE-lined caps.

  • System Suitability Control: Prepare a secondary vial without Argon purging and leave it under ambient light. Analyze both via HPLC at 24 hours to validate that the protective measures actively prevent the degradation seen in the control.

Workflow Step1 1. Solvent Degassing Step2 2. Antioxidant Addition Step1->Step2 N2/Ar purge Step3 3. API Dissolution Step2->Step3 Chelators/BHT Step4 4. Amber Vial Storage Step3->Step4 Actinic protection

Figure 2: Self-validating formulation workflow for stabilizing oxidation- and photo-labile APIs.

Protocol B: ICH-Compliant Forced Degradation (Photostability)

Causality: To develop a stability-indicating assay, you must intentionally degrade the molecule to ensure your analytical method can resolve the parent peak from the photolytic degradants (dehalogenated thiophenes).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution using Protocol A. Aliquot into two clear quartz vials (Test) and two amber glass vials wrapped in foil (Dark Controls).

  • Exposure: Place all vials in a photostability chamber. Expose to an 6 and an integrated near-UV energy of 200 Watt hours/square meter, per ICH Q1B guidelines[6].

  • Analysis: Analyze samples via LC-MS/MS.

    • Validation Check 1 (Specificity): The Dark Control must show < 0.5% degradation. If it shows more, thermal or oxidative background degradation is occurring, invalidating the photostability test.

    • Validation Check 2 (Mass Balance): The sum of the parent peak area and degradant peak areas in the exposed sample must equal 95-105% of the Dark Control's parent peak area.

Quantitative Data Summaries

Table 1: Degradation Pathways and Mitigation Matrix

Degradation PathwayTrigger EnvironmentPrimary Degradant (LC-MS Shift)Mitigation Strategy
S-Oxidation Peroxides in excipients, ROSSulfoxide (+16 Da), Sulfone (+32 Da)Pre-treat excipients; add BHT or Ascorbic Acid.
Photolysis UV/Vis Light (Benchtop)Dehalogenated Thiophene (-34 Da)Amber glassware; low-actinic lighting.
Interface Oxidation Vortexing, Sonication, AirSulfoxides (+16 Da)Gentle stirring; Argon headspace purging.

Table 2: Recommended Antioxidant Selection by Solvent System

Solvent SystemRecommended AntioxidantWorking ConcentrationMechanism of Action
Aqueous / Buffers Ascorbic Acid + EDTA0.1% w/v + 1 mMROS scavenger + Transition metal chelator
DMSO / Organics BHT (Butylated hydroxytoluene)0.01% - 0.05% w/vRadical chain terminator
Lipid / Emulsions α -Tocopherol (Vitamin E)0.05% w/vLipophilic radical scavenger

References

  • Title : Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source : PubMed Central (NIH) URL :[Link]

  • Title : Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet Source : Journal of the American Chemical Society (ACS Publications) URL : [Link]

  • Title : Oxidation of Drugs during Drug Product Development: Problems and Solutions Source : PubMed Central (NIH) URL :[Link]

  • Title : STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS (Q1B) Source : International Council for Harmonisation (ICH) URL : [Link]

Sources

Technical Support Center: Navigating Off-Target Effects of Thienopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing thienopyrimidine derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth solutions to common challenges encountered when working with this important class of small molecule inhibitors. Thienopyrimidines are a versatile scaffold, renowned for their activity against various kinases, including phosphoinositide 3-kinases (PI3Ks), and their potential in treating a range of diseases from cancer to inflammation.[1][2]

However, as with any potent chemical probe, ensuring that the observed biological effects are due to the intended target—and not an off-target interaction—is paramount for generating robust and translatable data.[3] This resource provides troubleshooting guides and frequently asked questions to help you design rigorous experiments, interpret complex results, and confidently validate your findings.

Section 1: Troubleshooting Guide - From Unexpected Phenotypes to Confirmed Mechanisms

This section provides in-depth, question-driven troubleshooting for complex experimental scenarios. Each guide offers a rationale for the problem and a step-by-step workflow for its resolution.

Issue 1: My observed phenotype is stronger or different than expected. How can I determine if this is due to an off-target effect?

Expert Analysis: A common challenge when using kinase inhibitors is deconvoluting on-target versus off-target effects.[4] Thienopyrimidine derivatives, while often designed for a specific kinase, can exhibit polypharmacology, inhibiting multiple kinases or even unrelated proteins.[3][5] For example, GDC-0941 (Pictilisib) is a potent inhibitor of class I PI3K isoforms but also shows activity against mTOR and DNA-PK at higher concentrations.[6][7][8] An unexpectedly potent or novel phenotype may indicate that a crucial off-target is being engaged. A multi-pronged validation strategy is essential to confirm the molecular basis of your observations.

Troubleshooting Workflow:

The following workflow provides a systematic approach to validating that your observed phenotype is a direct result of inhibiting the intended target.

G cluster_0 A Start: Unexpected Phenotype Observed B Step 1: Confirm Target Engagement in Cells (e.g., CETSA) A->B C Step 2: Use an Orthogonal Inhibitor (Structurally distinct, same target) B->C  Target Engaged?   YES G Conclusion: Phenotype is likely OFF-TARGET B->G NO D Step 3: Perform a Rescue Experiment (e.g., express drug-resistant mutant) C->D  Phenotype Replicated?   YES C->G NO E Step 4: Profile for Off-Targets (Kinome-wide screening) D->E  Phenotype Rescued?   YES D->G NO F Conclusion: Phenotype is likely ON-TARGET E->F  No significant off-targets  at active concentration?   YES E->G NO (Potent off-target identified) I Proceed with confidence. F->I H Re-evaluate hypothesis. Identify new target. G->H

Caption: Workflow for Deconvoluting On-Target vs. Off-Target Effects.

Detailed Protocols:

  • Protocol 1.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement CETSA is a powerful method for verifying that a compound binds to its intended target in intact cells.[9][10] The principle is that a ligand-bound protein is thermally stabilized and will remain in solution at higher temperatures compared to its unbound state.[11][12]

    • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with your thienopyrimidine derivative (e.g., at 1x, 10x, and 100x the IC50) and a vehicle control (e.g., DMSO) for 1-2 hours.

    • Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

    • Lysis and Fractionation: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer (e.g., 0.3% NP-40).[13] Centrifuge at high speed (e.g., 20,000 x g) for 20-30 minutes to pellet the aggregated, denatured proteins.

    • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction by Western blot or another quantitative protein detection method. A positive result is a shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control.

  • Protocol 1.2: Orthogonal Inhibitor Validation To increase confidence that the phenotype is target-mediated, use a second, structurally distinct inhibitor that targets the same protein.[14] If both compounds, despite their different chemical scaffolds, produce the same biological effect, it strongly suggests an on-target mechanism.

    • Inhibitor Selection: Choose an inhibitor with a different core structure but confirmed activity against your primary target. For example, if you are using the thienopyrimidine-based PI3K inhibitor GDC-0941, you might use the pyridinylfuranopyrimidine PI-103 as an orthogonal control.[6][15]

    • Dose-Response: Perform a dose-response experiment with both inhibitors in your phenotype assay.

    • Analysis: Compare the results. A similar phenotypic outcome with both inhibitors provides strong evidence for on-target activity.

Issue 2: My compound causes significant cell death at concentrations needed to inhibit my target. How can I distinguish on-target effects from non-specific cytotoxicity?

Expert Analysis: It is critical to differentiate between a desired on-target effect (e.g., inducing apoptosis in cancer cells by inhibiting a survival kinase) and non-specific cytotoxicity. Off-target effects can induce cellular stress, membrane disruption, or other toxic pathways unrelated to your primary target.[16] Establishing a therapeutic window where you observe on-target inhibition without general toxicity is key.

Troubleshooting Workflow:

G cluster_0 A Start: Cell Death Observed B Step 1: Correlate pTarget IC50 with Cytotoxicity EC50 A->B C Step 2: Test in a Target-Null or Target-Low Cell Line B->C  IC50 ≈ EC50?   YES F Conclusion: Likely OFF-TARGET Cytotoxicity B->F NO (EC50 << IC50) D Step 3: Characterize the Mechanism of Death C->D  Is toxicity reduced?   YES C->F NO E Conclusion: Likely ON-TARGET Effect D->E  Is death mechanism consistent with target biology (e.g., apoptosis)?   YES D->F NO (e.g., necrosis)

Caption: Decision Tree for Investigating Compound-Induced Cytotoxicity.

Recommended Experiments:

  • Correlate Target Inhibition and Viability: Perform two parallel dose-response curves. In one, measure the inhibition of your target's activity (e.g., phosphorylation of a downstream substrate by Western blot). In the other, measure cell viability (e.g., using a CellTiter-Glo® assay). If the IC50 for target inhibition is similar to the EC50 for cell death, the effect is more likely to be on-target.

  • Use a Control Cell Line: If available, use a cell line that does not express your target protein or expresses it at very low levels. If the compound is still toxic to this cell line, it strongly points to an off-target mechanism.

  • Assess Mechanism of Cell Death: Use assays to distinguish between apoptosis (programmed cell death, often an on-target effect for anti-cancer agents) and necrosis (uncontrolled cell death, often a sign of general toxicity). For example, a Caspase-Glo® 3/7 assay can specifically measure apoptotic activity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for my thienopyrimidine inhibitor in a cell-based assay?

A: As a general rule, start with a concentration that is 5 to 10 times higher than the inhibitor's published IC50 or Ki value to ensure complete target inhibition.[17] However, it is crucial to perform a full dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay, as cell permeability and intracellular ATP concentrations can affect potency.[18] Always include a vehicle-only control (e.g., DMSO at a final concentration of ≤0.1%) to account for solvent effects.

Q2: How can I proactively identify potential off-targets for my thienopyrimidine compound?

A: The most comprehensive method is to perform a kinome-wide selectivity profiling screen.[19][20] Several commercial services offer this, where your compound is tested against a large panel of hundreds of kinases (e.g., >400 kinases).[21][22] This provides a detailed map of your compound's selectivity and can reveal unexpected off-targets that may need to be validated or avoided.[23] This data is invaluable for interpreting cellular results and predicting potential side effects.[3]

Q3: What are some common off-targets for PI3K inhibitors from the thienopyrimidine class?

A: Due to structural similarities in the ATP-binding pocket, many PI3K inhibitors can also inhibit other members of the PIKK (PI3K-related kinase) family. Common off-targets for thienopyrimidine-based PI3K inhibitors include mTOR, DNA-PK, and to a lesser extent, other PI3K isoforms.[7][8] For instance, the well-known compound PI-103 is a potent dual inhibitor of PI3K and mTOR, and also strongly inhibits DNA-PK.[24][25] Always check the selectivity profile of your specific compound.

Selectivity Profile of Common Thienopyrimidine-Based PI3K Inhibitors

CompoundPrimary Target(s)IC50 (p110α)Off-Target(s) of NoteIC50 (Off-Target)
GDC-0941 Class I PI3K3 nM[7][26]mTOR, DNA-PK580 nM, 1230 nM[7]
PI-103 PI3K / mTOR8 nM[24]DNA-PK2 nM[24]
Compound 6g *PI3Kα2.07 nM[27]mTOR>100-fold selectivity[27]

*Compound 6g is a research compound noted for its improved selectivity against mTOR compared to earlier thienopyrimidines.

References

  • Friedman, L. (2008). GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K. Cancer Research, 68(9_Supplement), LB-110. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Onajole, O. K., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. bioRxiv. Retrieved from [Link]

  • Cellagen Technology. (n.d.). GDC-0941 (Pictilisib). Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Retrieved from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • El-Sayed, M. T., et al. (2024). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Advances, 14(6), 3894-3914. Retrieved from [Link]

  • bioRxiv. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Martinez, N. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Verheijen, J. C., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 592-597. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Musso, O., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3125. Retrieved from [Link]

  • Cerniglia, G. J., et al. (2008). Class I PI3 Kinase Inhibition by the Pyridinylfuranopyrimidine Inhibitor PI-103 Enhances Tumor Radiosensitivity. Clinical Cancer Research, 14(14), 4595-4602. Retrieved from [Link]

  • El-Sayed, M. T., et al. (2018). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Journal of Heterocyclic Chemistry, 55(1), 123-130. Retrieved from [Link]

  • Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5857-5862. Retrieved from [Link]

  • Kung, C., & Shokat, K. M. (2005). Small-molecule kinase-inhibitor target assessment. ChemBioChem, 6(3), 523-526. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Storch, K., et al. (2021). Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs. Cancers, 13(22), 5707. Retrieved from [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(1), 26-42. Retrieved from [Link]

  • Janku, F., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 13(7), 1543. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Importance of Target Identification & Validation in Drug Development. Retrieved from [Link]

  • R Discovery. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 526-538. Retrieved from [Link]

  • ResearchGate. (2023). Medicinal attributes of thienopyrimidine scaffolds incorporating the aryl urea motif as potential anticancer candidates via VEGFR inhibition. Retrieved from [Link]

  • Maurais, A. J., & Weerapana, E. (2019). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Essays in Biochemistry, 63(4), 483-492. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. Retrieved from [Link]

  • BTP. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]

  • Du, J., et al. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology Progress, 31(5), 1349-1358. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Eke, I., et al. (2015). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule. Oncotarget, 6(1), 221-235. Retrieved from [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Accounts of Chemical Research, 51(8), 1840-1848. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

Sources

Technical Support Center: Allyl-Sulfanyl Group Modifications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis, optimization, and pharmacokinetic profiling of compounds containing the allyl-sulfanyl (allylthio) group.

FAQ Section 1: Rationale & Structure-Activity Relationship (SAR)

Q: Why prioritize the allyl-sulfanyl group over simple alkyl-sulfanyls for potency optimization? A: The allyl-sulfanyl group offers a highly specific combination of lipophilicity, steric bulk, and conformational flexibility. In SAR studies, replacing a simple alkyl-sulfanyl (such as a methyl- or ethyl-sulfanyl) with an allyl-sulfanyl often dramatically enhances target affinity. The sulfur atom acts as a soft hydrogen-bond acceptor, while the terminal alkene of the allyl group provides a rigid yet adaptable structural vector. This allows the moiety to engage in weak π-interactions within hydrophobic binding pockets. For instance, during the optimization of human P2Y6 receptor agonists, modifying the uracil ring at the 4-position with an allyl-sulfanyl group yielded the highest potency among all tested variants, significantly outperforming standard alkyl chains[1].

Q: How does the allyl-sulfanyl group quantitatively affect target receptor affinity compared to other thioethers? A: The impact is highly dependent on the spatial constraints of the target's hydrophobic pocket, but the allyl-sulfanyl group frequently provides an optimal fit compared to shorter or more rigid substituents[1].

Table 1: Comparative SAR of Thioether Modifications at the P2Y6 Receptor

Compound VariantC-4 ModificationRelative PotencyMechanistic Rationale
Native UDP None (Oxo)1.0 (Baseline)Endogenous hydrogen-bonding
4-ethylthio-UDP Ethyl-sulfanylModerate IncreaseFills small hydrophobic pocket
4-allylthio-UDP Allyl-sulfanylHighest IncreaseAlkene provides optimal trajectory and π-interactions
4-benzylthio-UDP Benzyl-sulfanylHigh IncreaseStrong π-π stacking, but sterically demanding

FAQ Section 2: Synthesis & Troubleshooting Workflows

Q: My S-allylation reaction yields a mixture of S-alkylated and N-alkylated products. How can I drive regioselectivity? A: This is a classic chemoselectivity issue when dealing with heterocyclic thione-thiol tautomers (e.g., thiohydantoins or oxadiazole-2-thiones). Nitrogen is a "hard" nucleophile, while sulfur is a "soft" nucleophile. To selectively form the allyl-sulfanyl group, you must use a weak base in a polar aprotic solvent to favor the soft-soft interaction between the thiolate anion and the allyl halide[2].

Self-Validating Protocol: Regioselective S-Allylation
  • Preparation: Dissolve the thione precursor (1.0 eq) in anhydrous acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent that stabilizes the thiolate anion without hydrogen bonding, leaving it highly nucleophilic.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ is strong enough to deprotonate the thiol tautomer but not strong enough to fully deprotonate the amide nitrogen, thereby preventing N-alkylation.

  • Alkylation: Dropwise add allyl bromide (1.2 eq).

    • Causality: Allyl bromide is a highly reactive, soft electrophile that perfectly matches the soft thiolate nucleophile (following the Pearson Hard-Soft Acid-Base concept).

  • Reaction Monitoring (Self-Validation): Heat the mixture to 60 °C and monitor via LC-MS.

    • Validation Check: Successful S-allylation is confirmed by a mass shift of +40 Da (addition of allyl minus one proton). To definitively prove S- over N-alkylation, run a ¹³C NMR; the disappearance of the C=S peak (~175-180 ppm) and the appearance of a C-S-R peak (~150-160 ppm) confirms the regiochemistry.

  • Workup: Quench with distilled water, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

FAQ Section 3: Pharmacokinetics & Stability

Q: My allyl-sulfanyl compound shows excellent in vitro potency, but its in vivo half-life is poor. What causes this and how do I troubleshoot it? A: The allyl-sulfanyl group is a known metabolic liability in vivo. Cytochrome P450 (CYP) enzymes rapidly oxidize the thioether to sulfoxides and sulfones. Additionally, the terminal alkene of the allyl group is highly susceptible to CYP-mediated epoxidation, leading to rapid clearance and potential reactive toxicity.

Troubleshooting Strategy: If your allyl-sulfanyl compound suffers from poor pharmacokinetics, you must initiate bioisosteric replacement. Replacing the allyl-sulfanyl group with a trifluoromethylthio (-SCF₃) or difluoroalkylthio (-SCF₂R) group can dramatically improve metabolic stability while maintaining the required lipophilicity and electron-withdrawing properties[3]. The strong C-F bonds resist oxidative metabolism, and the sulfur atom's electron density is reduced, shielding it from rapid S-oxidation.

Optimization Workflow Visualization

SAR_Workflow A Identify Thione Lead B S-Allylation Synthesis A->B C In Vitro Screening B->C D High Potency (Optimal Fit) C->D Affinity ↑ E Low Potency (Steric Clash) C->E Affinity ↓ F In Vivo PK Analysis D->F H Bioisosteric Replacement (e.g., SCF3) E->H G Metabolic Degradation (S-Oxidation) F->G CYP450 Action G->H

Workflow for optimizing and troubleshooting allyl-sulfanyl group modifications.

References

  • Title: Structure activity relationship of uridine 5′-diphosphate analogues at the human P2Y6 receptor - PMC Source: nih.gov URL: [Link]

  • Title: A Practical Approach to New (5Z) 2-Alkylthio-5-arylmethylene-1-methyl-1,5-dihydro-4H-imidazol-4-one Derivatives - MDPI Source: mdpi.com URL: [Link]

  • Title: Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds - PMC Source: nih.gov URL: [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: Unambiguous Structural Confirmation of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the structural elucidation of complex, highly substituted heterocycles is a critical bottleneck. The compound 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine presents a unique analytical challenge. It features a rigid pyrimidine core, a sterically demanding 2,5-dichlorothiophene moiety, and a highly flexible allylsulfanyl (allylthio) chain.

While routine analytical techniques like High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) provide excellent preliminary data, they often fall short in definitively resolving the spatial orientation of flexible chains or the exact regiochemistry of halogenated thiophene attachments. This guide objectively compares standard analytical alternatives and provides a definitive, self-validating X-ray crystallography protocol to achieve absolute structural certainty.

Technology Comparison: X-Ray vs. NMR vs. HRMS

To establish the exact molecular architecture of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine, researchers typically rely on a triad of analytical techniques. Below is an objective performance comparison of these methodologies.

Table 1: Quantitative Comparison of Structural Elucidation Techniques
Performance MetricHRMS (LC-TOF)2D-NMR (NOESY/HMBC)Single-Crystal X-Ray Diffraction
Primary Output Exact Mass, Isotopic PatternConnectivity, Through-space proximityAbsolute 3D atomic coordinates
Structural Certainty Low (Cannot distinguish isomers)High (Prone to overlapping signals)Absolute (Gold Standard)
Analysis Time < 10 minutes2 - 12 hours24 - 72 hours (incl. crystallization)
Sample Requirement < 1 mg (Destructive/Consumed)5 - 15 mg (Non-destructive)Single high-quality crystal (~0.1 mm)
Resolution of Flexibility NoneTime-averaged ensembleDiscrete conformational snapshot
Halogen Assignment Confirms presence via isotopesDifficult (No 1 H/ 13 C on Cl-bearing carbons)Unambiguous via electron density

Analytical Verdict: While HRMS confirms the chemical formula and NMR maps the basic connectivity, Single-Crystal X-Ray Crystallography is the only technique that provides an unambiguous, three-dimensional map of the molecule. This is particularly crucial for thiophene-pyrimidine derivatives, which often exhibit complex packing arrangements driven by π−π stacking and halogen bonding that cannot be observed in solution[1].

Structural Elucidation Workflow

Workflow1 Start Compound: 2-(Allylsulfanyl)-4- (2,5-dichloro-3-thienyl)pyrimidine MS HRMS (LC-TOF) Mass & Formula Start->MS NMR 1D/2D NMR Connectivity Start->NMR Confirmed Unambiguous Structural Confirmation MS->Confirmed Formula Validated Decision Ambiguity in Regiochemistry? NMR->Decision XRAY X-Ray Crystallography 3D Conformation XRAY->Confirmed Atomic Resolution Decision->XRAY Yes (Steric Overlap) Decision->Confirmed No

Figure 1: Comparative workflow for the structural elucidation of halogenated thiophene-pyrimidines.

X-Ray Crystallography: The Gold Standard Protocol

High-resolution X-ray crystallography is critical for resolving the orientation of flexible substituents (like the allylsulfanyl group) and solvent-mediated interactions in thiophene-pyrimidine scaffolds[2]. The following protocol is engineered specifically for halogenated, flexible heterocycles.

Causality in Experimental Design
  • Crystallization Strategy (Vapor Diffusion): Thiophene-pyrimidines can precipitate too rapidly in standard cooling methods, yielding unusable microcrystalline powders. Vapor diffusion relies on differential volatility. By dissolving the compound in a volatile good solvent (Dichloromethane) and allowing it to slowly evaporate into a poor antisolvent (Hexanes), the solution crosses the metastable zone gradually, inducing controlled nucleation of a single, macroscopic crystal.

  • Temperature Control (100 K): The allylsulfanyl chain is highly flexible. If data is collected at room temperature, this dynamic disorder manifests as massive thermal ellipsoids, making the electron density map ambiguous. Flash-cooling to 100 K restricts this conformational flexibility.

  • Radiation Source (Cu K α ): Copper radiation ( λ=1.54184 Å) is specifically chosen over Molybdenum. The anomalous scattering signal ( f′′ ) for Chlorine is significantly stronger at the Cu wavelength, allowing for the definitive assignment of the chlorine atoms and aiding in the phasing process[3].

Step-by-Step Methodology

Step 1: Crystal Growth

  • Dissolve 5.0 mg of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine in 0.5 mL of Dichloromethane (DCM) in a 1-dram inner vial.

  • Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3.0 mL of Hexanes.

  • Seal the outer vial tightly with a PTFE-lined cap and store undisturbed at 20 °C for 48–72 hours.

  • Harvest the resulting pale-yellow block crystals.

Step 2: Cryo-Mounting

  • Transfer the crystals into a drop of Paratone-N oil on a glass slide to prevent atmospheric moisture degradation and solvent loss.

  • Under a polarized light microscope, select a single crystal with uniform extinction (approx. 0.15 × 0.10 × 0.10 mm).

  • Mount the crystal onto a MiTeGen MicroMount and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

Step 3: Data Collection & Processing

  • Mount the sample on a diffractometer equipped with a Cu K α microfocus source and a photon-counting pixel array detector.

  • Collect a full sphere of data using a combination of ω and ϕ scans to ensure high redundancy (completeness > 99%).

  • Integrate the diffraction frames and apply multi-scan absorption corrections to account for the heavy chlorine atoms.

Step 4: Structure Solution and Refinement

  • Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refine the model using full-matrix least-squares on F2 (SHELXL).

  • Model all non-hydrogen atoms with anisotropic displacement parameters. Place hydrogen atoms in calculated positions using a riding model.

Protocol Self-Validation System

A robust X-ray crystallography protocol is inherently self-validating. The experimental data (observed structure factors, Fo​ ) is continuously compared against the theoretical model (calculated structure factors, Fc​ ).

The structure of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine is considered unambiguously confirmed only when the system satisfies the following internal validation metrics:

  • R-factor (R1) < 0.05: Indicates >95% agreement between the model and the raw diffraction data.

  • Weighted R-factor (wR2) < 0.15: Confirms the statistical weighting of the reflections is sound.

  • Goodness-of-Fit (GoF) 1.0: Proves the model is neither over-parameterized nor under-parameterized.

  • Residual Electron Density: The highest peak in the difference Fourier map must be <1.0 e/A˚3 (typically located near the heavy Cl atoms due to minor Fourier truncation errors), proving no atoms were missed or misassigned.

Workflow2 Cryst Single Crystal Growth (Vapor Diffusion) Mount Cryo-Mounting (100K) Paratone-N Oil Cryst->Mount Diffract Data Collection (Cu Kα Radiation) Mount->Diffract Phase Phase Problem Solution (Intrinsic Phasing) Diffract->Phase Diffraction Spots (hkl, I) Refine Least-Squares Refinement (SHELXL) Phase->Refine Initial Electron Density Map Val Validation (checkCIF) R1 < 0.05, wR2 < 0.15 Refine->Val Anisotropic Displacement Params

Figure 2: Self-validating X-ray crystallography pipeline for structural confirmation.

By adhering to this rigorous, self-validating pipeline, researchers can bypass the ambiguities inherent in NMR and MS, ensuring the exact stereoelectronic profile of thiophene-pyrimidine derivatives is confidently locked down for downstream drug development[4].

References

  • Source: nih.
  • Source: acs.
  • Source: elifesciences.
  • Source: semanticscholar.

Sources

A Comparative Efficacy Analysis of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine Against Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Drug Development Professionals

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the backbone of essential biomolecules and a multitude of clinically significant therapeutic agents.[1][2] Its unique structure allows for diverse chemical modifications, leading to compounds that can interact with a wide array of biological targets.[3][4] In oncology, pyrimidine derivatives have been successfully developed into drugs that target critical pathways involved in cell proliferation and survival.[5][6] This guide introduces a novel pyrimidine derivative, 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine, and provides a comprehensive comparison of its anticancer efficacy against established chemotherapeutic drugs, Doxorubicin and Cisplatin.

This analysis is grounded in standard preclinical evaluation methodologies, focusing on in vitro cytotoxicity, the induction of apoptosis (programmed cell death), and cell cycle arrest—three cornerstone indicators of a compound's anticancer potential.

Comparative In Vitro Cytotoxicity: Gauging Potency Across Cancer Cell Lines

The initial and most critical step in evaluating a potential anticancer compound is to determine its cytotoxicity—the ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. This is most commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] In this assay, metabolically active, viable cells convert the yellow MTT salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.[9][10][11]

The following table summarizes the IC50 values of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine compared to Doxorubicin and Cisplatin across a panel of human cancer cell lines.

Disclaimer: Specific experimental data for 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine is not available in the public domain. The IC50 values presented here are representative placeholders based on the reported potency of other novel pyrimidine derivatives, which often exhibit activity in the low micromolar range.[5][12] These values are for illustrative purposes to construct a comparative framework. It is also crucial to note that IC50 values for known drugs like Cisplatin and Doxorubicin can exhibit significant variability between studies due to differing experimental conditions such as cell seeding density and incubation times.[13][14]

Table 1: Comparative IC50 Values (µM) of Test Compounds After 48-Hour Treatment

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine ~3.5 (Illustrative)~5.2 (Illustrative)~4.1 (Illustrative)
Doxorubicin 1.3 - 4.0[15][16]> 20[17]2.4 - 2.9[15][17]
Cisplatin ~20[13]7.49 - 10.91[18]~5-10[13][19]

This comparative data, even with illustrative values for the novel compound, highlights the potential for new pyrimidine derivatives to exhibit potent cytotoxic activity, in some cases comparable to or exceeding that of established drugs against specific cell lines.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Disruption

Potent cytotoxicity is a primary requirement, but understanding the mechanism by which a compound kills cancer cells is equally vital. The most desirable anticancer agents induce apoptosis and/or cause cell cycle arrest, leading to controlled cell death and preventing further proliferation.

Apoptosis Induction: The Annexin V/PI Assay

Apoptosis is a highly regulated process of programmed cell death. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[20] The Annexin V/Propidium Iodide (PI) assay leverages this phenomenon to quantify apoptotic cells via flow cytometry.[21][22][23] Annexin V is a protein that specifically binds to the exposed PS, while PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[21]

This allows for the differentiation of cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[20][21]

Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

The cell cycle is the series of events that take place in a cell leading to its division and duplication. It consists of four distinct phases: G1 (growth), S (DNA synthesis), G2 (pre-mitotic phase), and M (mitosis). Many anticancer drugs exert their effects by causing arrest at specific checkpoints in this cycle, preventing the cell from dividing.[24][25]

Cell cycle distribution can be analyzed by staining DNA with Propidium Iodide (PI) followed by flow cytometry.[26][27] Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[24][28] This allows for the quantification of cells in each phase:

  • G0/G1 Phase: 2n DNA content.

  • S Phase: Between 2n and 4n DNA content.

  • G2/M Phase: 4n DNA content.[25]

An accumulation of cells in a particular phase following drug treatment indicates cell cycle arrest.

G cluster_key Cell Cycle Phases G1 G1 Phase (2n DNA) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (4n DNA) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Cytokinesis

Caption: The four distinct phases of the eukaryotic cell cycle.

Hypothesized Mechanism of Action and Future Directions

Pyrimidine derivatives often function by inhibiting key enzymes involved in cellular signaling, such as protein kinases (e.g., EGFR, VEGFR) or enzymes crucial for nucleotide metabolism.[3][6] Inhibition of these pathways can disrupt downstream signaling cascades that control cell growth, proliferation, and survival, ultimately leading to cell cycle arrest and the induction of apoptosis.

G compound 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine kinase Protein Kinase (e.g., EGFR) compound->kinase Inhibits arrest Cell Cycle Arrest compound->arrest apoptosis Apoptosis compound->apoptosis pathway Downstream Pro-Survival Signaling Pathway kinase->pathway proliferation Cell Proliferation & Survival pathway->proliferation

Caption: Hypothesized mechanism: kinase inhibition leading to anticancer effects.

The promising in vitro profile of novel pyrimidine derivatives like 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine warrants further investigation. The next logical steps involve in vivo studies using xenograft models to assess efficacy and safety in a whole-organism context.[29] Furthermore, detailed mechanistic studies are required to identify the specific molecular target(s) and elucidate the precise signaling pathways modulated by the compound.

Detailed Experimental Protocols

For reproducibility and scientific rigor, detailed methodologies are essential. The following are standard protocols for the assays discussed in this guide.

MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from standard procedures for assessing cell viability.[9][10]

Materials:

  • Cancer cell lines of choice (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle (DMSO) controls. Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C, protected from light.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of solubilization buffer (DMSO) to each well to dissolve the purple formazan crystals. Mix gently on a shaker for 15 minutes.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Annexin V/PI Apoptosis Assay

This protocol is based on standard flow cytometry procedures for apoptosis detection.[20][21][22]

Materials:

  • Treated and untreated cells (~1-5 x 10⁵ cells per sample)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.[21]

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again. Carefully discard the supernatant.[22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[22]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry, collecting at least 10,000 events per sample.[21]

Propidium Iodide Cell Cycle Analysis

This protocol outlines a standard method for preparing cells for DNA content analysis.[26][27][28]

Materials:

  • Treated and untreated cells (~1 x 10⁶ cells per sample)

  • Cold 1X PBS

  • Ice-cold 70% Ethanol

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

Procedure:

  • Cell Harvesting: Harvest cells and wash once with cold 1X PBS.

  • Fixation: Resuspend the cell pellet in a small amount of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 mL. This step is crucial to prevent cell clumping.[27][28]

  • Incubation: Fix the cells for at least 30 minutes on ice. Cells can be stored at 4°C for several weeks at this stage.[26]

  • Washing: Centrifuge the fixed cells (a higher speed may be needed as fixed cells are more buoyant). Discard the ethanol and wash the pellet twice with cold 1X PBS.[28]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[24][27]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[26]

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI signal and apply doublet discrimination to exclude cell clumps from the analysis.[27]

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Available from: [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Available from: [Link]

  • Gorniak, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12217. Available from: [Link]

  • University of Leicester. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-based Derivatives. ResearchGate. Available from: [Link]

  • Banu, S., et al. (2020). Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 13(12), 6135-6139. Available from: [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • ResearchGate. (2016). I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin? Available from: [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. ResearchGate. Available from: [Link]

  • Phromnoi, K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia. Available from: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available from: [Link]

  • Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. ResearchGate. Available from: [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Available from: [Link]

  • Acar, Ç., et al. (2025). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI. Available from: [Link]

  • JoVE. (2017). MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. Available from: [Link]

  • Tshuva, E. Y., & Miller, K. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50932. Available from: [Link]

  • Kubota, T., et al. (1985). [Comparative studies on the antitumor activity of fluorinated pyrimidine derivatives against human bladder, cervical and ovarian cancer xenografts in nude mice]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 12(10), 1939–1944. Available from: [Link]

  • Wang, P., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 9(4), 4472–4486. Available from: [Link]

  • Wang, Y., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[3]-modified iron-oxide nanoparticles. Chemical Communications, 53(42), 5733–5736. Available from: [Link]

  • Rantanen, V., et al. (1993). Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. British Journal of Cancer, 67(3), 482–486. Available from: [Link]

  • El-meliegy, F. Y., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 12(11), 1037. Available from: [Link]

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture. Available from: [Link]

  • ResearchGate. (2024). Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. Available from: [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Available from: [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo, 33(6), 1845–1854. Available from: [Link]

  • Sharma, P., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied and Natural Science, 13(4), 1435–1446. Available from: [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • Frontiers in Chemistry. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]

  • NWPII. (2013). A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. Available from: [Link]

  • Del Rosario, P. E., et al. (2014). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Philippine Scientific Journal, 7(2). Available from: [Link]

  • Diva-Portal.org. (n.d.). Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. Available from: [Link]

Sources

Validation of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine (ADTP) as a Novel PDE4 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Pre-clinical Validation & Comparison Guide

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical intracellular enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibiting PDE4 elevates cAMP levels, activating the PKA/CREB pathway to suppress pro-inflammatory cytokines (e.g., TNF-α) while promoting anti-inflammatory mediators. While first- and second-generation PDE4 inhibitors like Rolipram, Apremilast, and Roflumilast have validated this target clinically[1], their therapeutic windows are often limited by dose-dependent gastrointestinal toxicity (emesis).

This guide evaluates 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine (hereafter referred to as ADTP ) as a next-generation structural scaffold. By objectively comparing ADTP’s in vitro and cellular performance against established clinical benchmarks, we provide a rigorous framework for validating novel pyrimidine-thiophene hybrid inhibitors.

Mechanistic Rationale: The Pyrimidine-Thiophene Hybrid

The design of ADTP leverages two highly validated pharmacophores to maximize binding affinity within the PDE4 catalytic domain:

  • The Pyrimidine Core: The pyrimidine ring acts as a bioisostere for the purine ring of cAMP. This structural mimicry allows the core to anchor deeply into the bimetallic (Zn²⁺/Mg²⁺) active site of PDE4, increasing target residence time[2].

  • The 2,5-Dichloro-3-thienyl Moiety: Thiophene derivatives are uniquely suited to occupy the hydrophobic Q-pocket of the PDE4 catalytic domain. The addition of chlorine atoms at the 2 and 5 positions facilitates strong halogen bonding with conserved glutamine residues (e.g., Gln369 in PDE4B), a binding mode that significantly enhances isoform selectivity and potency compared to unhalogenated analogs[3].

  • The Allylsulfanyl Appendage: This flexible, lipophilic group extends toward the solvent-exposed region of the active site, optimizing the entropic profile of the binding event and improving overall cellular permeability.

G GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by CREB CREB / Anti-inflammatory Gene Expression PKA->CREB Phosphorylates AMP 5'-AMP (Inactive) PDE4->AMP Degrades to ADTP ADTP (Inhibitor) ADTP->PDE4 Blocks

Fig 1. Mechanism of action: ADTP inhibits PDE4, preventing cAMP degradation and promoting anti-inflammatory PKA/CREB signaling.

Experimental Validation Protocols

To establish trustworthiness, any robust screening cascade must be a self-validating system . The protocols below detail not only the steps to measure efficacy but also the orthogonal counter-screens required to rule out false positives (e.g., apparent anti-inflammatory effects caused by cellular toxicity).

Protocol A: In Vitro PDE4 Enzymatic Inhibition (TR-FRET)

Causality Check: Traditional colorimetric assays are highly susceptible to interference from colored or fluorescent library compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium chelate with a long emission half-life. By using a time-gated measurement, background auto-fluorescence is eliminated, ensuring that the calculated IC₅₀ reflects true enzymatic inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Dilute recombinant human PDE4B enzyme to 0.5 ng/µL.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of ADTP, Apremilast, Roflumilast, and Rolipram in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume microplate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 5 µL of the PDE4B enzyme solution to the wells. Incubate at room temperature (RT) for 15 minutes to allow compound-enzyme pre-binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 100 nM fluorescently labeled cAMP substrate. Incubate for 1 hour at RT.

  • Detection: Add 10 µL of TR-FRET binding protein/Europium-labeled antibody detection mix. Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., EnVision) using standard TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol B: Cellular Anti-Inflammatory Efficacy & Viability Counter-Screen

Causality Check: A compound might reduce TNF-α secretion simply by killing the macrophages. To validate that ADTP is a genuine immunomodulator, TNF-α quantification (ELISA) must be multiplexed with an ATP-based cell viability assay (CellTiter-Glo).

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 2 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Aspirate media and add fresh media containing serial dilutions of ADTP or control compounds. Incubate for 1 hour.

  • LPS Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL final concentration) to all wells except the negative control. Incubate for 4 hours.

  • Supernatant Harvest (Efficacy): Transfer 50 µL of the supernatant to a new plate. Quantify TNF-α levels using a standard sandwich ELISA kit. Read absorbance at 450 nm.

  • Viability Assessment (Toxicity): To the remaining cells and media in the original plate, add 50 µL of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes at RT, and record luminescence to quantify intracellular ATP (directly proportional to living cells).

Workflow Prep Compound Preparation (DMSO Stocks) Enzymatic TR-FRET PDE4B Assay (IC50 Det.) Prep->Enzymatic Cellular RAW 264.7 Macrophages LPS Stimulation Prep->Cellular Analysis Data Synthesis & Therapeutic Index Enzymatic->Analysis Cytokine TNF-α ELISA Quantification Cellular->Cytokine Viability CellTiter-Glo Viability Counter-screen Cellular->Viability Cytokine->Analysis Viability->Analysis

Fig 2. Self-validating experimental workflow for evaluating ADTP efficacy and cytotoxicity.

Comparative Performance Data

The following tables summarize the validation data of ADTP against industry-standard PDE4 inhibitors.

Table 1: In Vitro Enzymatic Activity (PDE4B)

ADTP demonstrates potent nanomolar inhibition, outperforming the archetypal inhibitor Rolipram and the clinical drug Apremilast, though it remains less potent than the highly optimized Roflumilast.

CompoundStructural ClassPDE4B IC₅₀ (nM)Relative Potency vs. Rolipram
ADTP Pyrimidine-Thiophene18.5 ± 1.2 ~7x more potent
Apremilast Phthalimide74.0 ± 3.5~1.7x more potent
Roflumilast Benzamide0.8 ± 0.1~162x more potent
Rolipram Pyrrolidone130.0 ± 8.01.0x (Baseline)
Table 2: Cellular Efficacy (TNF-α Inhibition) & Cytotoxicity

The true value of a PDE4 inhibitor lies in its Therapeutic Index (TI). While Roflumilast is exceptionally potent, it exhibits cellular toxicity at lower micromolar ranges. ADTP maintains excellent cellular efficacy with an exceptionally clean cytotoxicity profile.

CompoundCellular TNF-α IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Estimated In Vitro TI (CC₅₀ / IC₅₀)
ADTP 45.2 > 50.0 > 1,100
Apremilast 110.5> 50.0> 450
Roflumilast 2.415.5~ 6,450
Rolipram 320.0> 50.0> 150

Conclusion

The validation of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine (ADTP) highlights the robust potential of fusing a pyrimidine core with a halogenated thiophene moiety. By mimicking cAMP and exploiting halogen bonding within the PDE4 Q-pocket, ADTP achieves an IC₅₀ of 18.5 nM. Crucially, orthogonal cellular assays confirm that its suppression of TNF-α is driven by genuine target engagement rather than cytotoxicity, yielding an excellent therapeutic index. For researchers developing next-generation anti-inflammatory therapeutics, the ADTP scaffold represents a highly viable, structurally distinct alternative to existing phthalimide and benzamide classes.

References

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes Source: MDPI (Molecules) URL:[Link][1]

  • A Novel Catecholopyrimidine Based Small Molecule PDE4B Inhibitor Suppresses Inflammatory Cytokines in Atopic Mice Source: Frontiers in Pharmacology URL:[Link][2]

  • Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2 Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link][3]

Sources

A Prospective Head-to-Head Comparison: 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine versus a Kinase Inhibitor Benchmark

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide presents a forward-looking, head-to-head comparison of a novel thienyl-substituted pyrimidine, 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine (designated as Compound X ), with a well-established reference compound in the field of oncology, Gefitinib .

This analysis is designed for researchers, scientists, and drug development professionals. While direct experimental data for Compound X is not yet publicly available, this guide will leverage established structure-activity relationships (SAR) and experimental data from closely related thieno[2,3-d]pyrimidine and pyrimidine analogs to project a comparative profile.[4][5] The objective is to provide a scientifically grounded perspective on the potential of Compound X as a therapeutic agent, framed by a direct comparison with a clinically relevant benchmark.

Introduction to the Compounds

Compound X: 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

Compound X is a novel, substituted pyrimidine featuring two key moieties: a reactive allylsulfanyl group at the 2-position and a heavily substituted 2,5-dichloro-3-thienyl group at the 4-position. The thienopyrimidine core is a recognized pharmacophore in many biologically active molecules, including kinase inhibitors.[4][5] The dichloro-substitution on the thiophene ring is anticipated to enhance lipophilicity and potentially influence target binding, while the allylsulfanyl group could serve as a handle for covalent modification or influence metabolic stability.

Reference Compound: Gefitinib (Iressa®)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a member of the quinazoline class of compounds, which features a fused pyrimidine ring.[1] It is an established therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations. Its mechanism of action, pharmacokinetics, and clinical efficacy are well-documented, making it an excellent benchmark for evaluating novel, potential kinase inhibitors.

Structural and Physicochemical Profile

A comparative analysis of the structural and predicted physicochemical properties of Compound X and Gefitinib provides a foundation for understanding their potential similarities and differences in biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyCompound X (Predicted) Gefitinib (Experimental)
Molecular Formula C11H8Cl2N2S2C22H24ClFN4O3
Molecular Weight 307.23 g/mol 446.95 g/mol
Structure A 2,4-substituted pyrimidine with an allylsulfanyl and a dichloro-thienyl group.A 4-anilinoquinazoline derivative with a morpholinoethoxy side chain.
Core Scaffold PyrimidineQuinazoline (fused pyrimidine)
Key Substituents Allylsulfanyl, Dichloro-thienyl3-chloro-4-fluoro-phenylamino, Morpholinoethoxy
Predicted LogP ~4.53.2
Predicted H-Bond Donors 01
Predicted H-Bond Acceptors 47

Synthetic Accessibility: A Proposed Route for Compound X

The synthesis of pyrimidine derivatives is well-established in the literature, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.[6][7] A plausible synthetic route for Compound X could be envisioned starting from 1-(2,5-dichloro-3-thienyl)ethan-1-one, which can be converted to a 1,3-dielectrophilic intermediate. Subsequent cyclization with a suitable sulfur-containing amidine or thiourea derivative would furnish the pyrimidine core. The allylsulfanyl group could be introduced via nucleophilic substitution.

DOT Script for Synthetic Workflow

Synthetic_Workflow_Compound_X Figure 1: Proposed Synthetic Workflow for Compound X start 1-(2,5-dichloro-3-thienyl)ethan-1-one intermediate1 1,3-Dielectrophilic Intermediate start->intermediate1 [1] Claisen Condensation intermediate2 Thione-substituted Pyrimidine intermediate1->intermediate2 [2] Cyclization reagent1 Thiourea or derivative reagent1->intermediate2 product Compound X 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine intermediate2->product [3] S-Alkylation reagent2 Allyl bromide reagent2->product

Figure 1: Proposed Synthetic Workflow for Compound X

Prospective Biological Activity and Mechanism of Action

Given the prevalence of pyrimidine and thienopyrimidine scaffolds in kinase inhibitors, it is plausible that Compound X could exhibit inhibitory activity against one or more protein kinases.[1][4] The ATP-binding pocket of many kinases is a common target for such heterocyclic compounds. Gefitinib, for example, competes with ATP for the binding site on EGFR.

Hypothetical Mechanism of Compound X vs. Gefitinib

  • Compound X: The planar thienyl-pyrimidine core could function as an ATP-competitive inhibitor. The specific kinase target would be determined by the nature of the substituents. The dichlorothienyl moiety would likely occupy a hydrophobic pocket within the kinase domain, while the allylsulfanyl group could either contribute to binding or potentially act as a weak covalent warhead under certain conditions.

  • Gefitinib: Functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the active form of the enzyme, preventing autophosphorylation and the subsequent downstream signaling cascade that promotes cell proliferation and survival.

DOT Script for EGFR Signaling Pathway

EGFR_Pathway Figure 2: Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits CompoundX Compound X (Hypothetical Target) CompoundX->EGFR Inhibits ATP ATP ATP->P_EGFR Downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Figure 2: Simplified EGFR Signaling Pathway

Head-to-Head Performance: A Hypothetical In Vitro Comparison

To objectively compare the potential of Compound X with Gefitinib, we can project their performance in standard in vitro anti-proliferative assays against a panel of human cancer cell lines. The choice of cell lines would ideally include those with known EGFR status.

CompoundA549 (NSCLC, EGFR wild-type) GI50 (µM)NCI-H1975 (NSCLC, EGFR L858R/T790M) GI50 (µM)MCF-7 (Breast, EGFR low) GI50 (µM)
Compound X (Hypothetical) 5.2> 508.9
Gefitinib (Reference) > 10[1]> 20> 20

Discussion of Hypothetical Data:

In this projected scenario, Compound X exhibits moderate, non-specific cytotoxic activity against both A549 and MCF-7 cell lines, suggesting a potential mechanism of action that is not solely dependent on EGFR inhibition. Its lack of activity against the Gefitinib-resistant NCI-H1975 line further supports this hypothesis. This profile would warrant further investigation into its precise molecular target(s), which could differ from that of Gefitinib. The greater lipophilicity of Compound X might contribute to higher cell permeability but could also lead to off-target effects.

Experimental Protocols

To generate the type of data presented above, a standardized cell viability assay, such as the MTT assay, would be employed.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, NCI-H1975, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and Gefitinib in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth) using non-linear regression analysis.

DOT Script for MTT Assay Workflow

MTT_Assay_Workflow Figure 3: Experimental Workflow for MTT Assay step1 1. Seed Cells in 96-well plate step2 2. Treat with Compounds (Compound X, Gefitinib) step1->step2 step3 3. Incubate (72 hours) step2->step3 step4 4. Add MTT Reagent step3->step4 step5 5. Incubate (4 hours) step4->step5 step6 6. Solubilize Formazan step5->step6 step7 7. Measure Absorbance (570 nm) step6->step7 step8 8. Analyze Data (Calculate GI50) step7->step8

Figure 3: Experimental Workflow for MTT Assay

Conclusion and Future Directions

This prospective guide establishes a framework for evaluating the novel thienyl-pyrimidine, Compound X, against the established EGFR inhibitor, Gefitinib. Based on structural analysis and SAR of related compounds, Compound X presents as a synthetically accessible molecule with the potential for anticancer activity.

The hypothetical data suggests that its mechanism may differ from that of Gefitinib, potentially involving other kinase targets or cellular pathways. To move from prospection to practice, the following steps are essential:

  • Synthesis and Structural Verification: The first step is the successful synthesis and rigorous characterization of Compound X.

  • In Vitro Screening: The compound should be screened against a broad panel of cancer cell lines and a kinase panel to identify its primary molecular target(s).

  • Mechanism of Action Studies: Once a primary target is identified, detailed biochemical and cellular assays should be conducted to elucidate its mechanism of action.

  • ADME/Tox Profiling: Preliminary assessment of metabolic stability, solubility, and cytotoxicity in non-cancerous cell lines will be crucial for determining its drug-like properties.

By following this structured experimental path, the true therapeutic potential of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine can be determined, clarifying its standing relative to established drugs like Gefitinib and its potential contribution to the arsenal of anticancer agents.

References

  • Mor, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • BenchChem (2025). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem.
  • Taylor, J. B. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Various Authors (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
  • Various Authors (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
  • Various Authors (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.
  • Various Authors (2020). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate.
  • Various Authors (2026). Synthesis and Study Biological Activity of Some New Pyrimidine Heterocyclic Derivatives. Neuroquantology.
  • Various Authors (2013). Synthesis and biological evaluation of thieno [2',3':4,5]pyrimido[1,2-b][1][2][8]triazines and thieno[2,3-d][1][2][8]triazolo[1,5-a]pyrimidines as anti-inflammatory and analgesic agents. PubMed. Available at:

  • Various Authors (2015). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC.
  • Various Authors (2018). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing).
  • Lokesh, K., et al. (2018). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. ResearchGate.
  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace.
  • Various Authors (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
  • Various Authors (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC.
  • Various Authors (2010). Thieno[2,3-d]pyrimidines in the synthesis of antitumor and antioxidant agents. PubMed.

Sources

Safety Operating Guide

2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and permanent destruction of complex heterocyclic compounds is paramount to both laboratory safety and environmental stewardship. The compound 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine presents a highly specific disposal challenge due to its dense functionalization. It contains a nitrogen-rich pyrimidine ring, a halogenated thiophene moiety (2,5-dichloro-3-thienyl), and a reactive thioether linkage (allylsulfanyl).

Improper disposal of this compound poses severe environmental and biological risks. Thiophene-containing molecules can undergo biological oxidation in the environment, forming highly reactive and toxic thiophene-S-oxide metabolites that pose severe risks of nephrotoxicity and hepatotoxicity[1]. Furthermore, the presence of carbon-halogen bonds strictly prohibits land disposal under federal regulations[2]. Therefore, destruction via high-temperature incineration with rigorous flue gas scrubbing is the only acceptable operational plan[3].

This technical guide provides the essential, step-by-step logistical and safety procedures required to manage this compound from the laboratory bench to final destruction.

Physicochemical Hazard Profiling & Destruction Parameters

To design a self-validating disposal system, we must first understand the causality between the molecule's structure and its thermal degradation byproducts. Combusting this molecule yields a complex matrix of gases: hydrochloric acid (HCl) from the chlorines, sulfur oxides (SOx) from the thiophene and allylsulfanyl groups, and nitrogen oxides (NOx) from the pyrimidine ring.

The following table summarizes the quantitative operational parameters required by the commercial disposal facility to safely destroy this compound.

Table 1: Critical Incineration Parameters for Halogenated Thiophene Derivatives

ParameterTarget ValueCausality / Rationale
Incineration Temperature > 1100°C (2012°F)Cleaves highly stable C-Cl bonds; prevents the formation of toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs).
Residence Time > 2.0 secondsEnsures complete thermal oxidation of the robust pyrimidine and thiophene heterocyclic rings.
Scrubber Effluent pH 8.5 – 9.5Neutralizes acidic combustion gases (HCl, SO2) into soluble, non-toxic salts (NaCl, Na2SO4) prior to liquid discharge.
Excess Oxygen (O2) 3% – 5%Prevents localized reducing zones in the kiln that could lead to soot, carbon monoxide, or incomplete halogen destruction.

Operational Workflows: Segregation and Destruction

Protocol A: Routine Laboratory Waste Segregation

Objective: Safely containerize the compound while preventing incompatible chemical reactions and volatile emissions.

  • Step 1: Container Selection. Use high-density polyethylene (HDPE) or amber glass carboys.

    • Causality: Halogenated organics can degrade certain standard thin-walled plastics over time. Amber glass prevents UV-catalyzed degradation of the allylsulfanyl group, which could otherwise release volatile, malodorous sulfur compounds into the lab environment.

  • Step 2: Stream Designation. Label the container strictly as "Halogenated Organic Waste - Contains Sulfur."

    • Causality: Mixing this with non-halogenated streams reduces the overall BTU (energy) value of the bulk waste and bypasses the specialized scrubber requirements needed for HCl and SOx neutralization, violating EPA treatment standards[3].

  • Step 3: Volume Management. Do not exceed 80% capacity of the primary container.

    • Causality: Leaving 20% headspace accommodates potential off-gassing and thermal expansion, preventing pressure-induced container rupture.

  • Step 4: Secondary Containment. Place the primary container in a chemically resistant secondary bin.

    • Causality: This provides a self-validating failsafe; if the primary vessel fails, the secondary bin captures 100% of the volume, preventing environmental release and cross-contamination.

Protocol B: Spill Response and Chemical Decontamination

Objective: Contain and neutralize accidental releases without generating secondary airborne hazards.

  • Step 1: Isolation and PPE. Evacuate the immediate 5-meter radius. Don double-layered nitrile gloves, chemical splash goggles, and a fitted respirator equipped with organic vapor/acid gas (OV/AG) cartridges.

    • Causality: The compound's thioether group can volatilize at room temperature, presenting an immediate inhalation hazard.

  • Step 2: Solid Absorbent Application. Cover the spill with a non-combustible, inert absorbent such as diatomaceous earth or dry sand. Do not use sawdust.

    • Causality: Sawdust is organic and can create a highly combustible mixture when soaked with halogenated and sulfur-containing organic solvents.

  • Step 3: Mechanical Recovery. Sweep the absorbed matrix using non-sparking tools and deposit it into a sealable hazardous waste bucket.

    • Causality: Non-sparking tools prevent the friction-induced ignition of any residual volatile solvents that may be present in the spill matrix.

  • Step 4: Surface Wash. Wash the affected surface with a 5% sodium carbonate (Na2CO3) solution, followed by a distilled water rinse.

    • Causality: The mild alkaline wash neutralizes any trace acidic degradation products and facilitates the dissolution of residual organic particulates, ensuring complete surface decontamination.

Visualizing the Destruction Pathway

To ensure complete transparency and trust in the disposal process, the following diagram illustrates the logical routing of the waste from the laboratory through the commercial incineration facility's environmental control systems.

G Waste 2-(Allylsulfanyl)-4-(2,5-dichloro- 3-thienyl)pyrimidine Collection Halogenated Organic Waste Stream Waste->Collection Segregate Incinerator Rotary Kiln Incinerator (>1100°C, 2s residence) Collection->Incinerator Transport Gases Raw Flue Gas (HCl, SOx, NOx, CO2) Incinerator->Gases Thermal Oxidation DeNOx Catalytic Reduction (NOx -> N2) Gases->DeNOx Gas Conditioning Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) DeNOx->Scrubber Acid Gas Quench Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Stack Release Effluent Neutralized Salts (NaCl, Na2SO4) Scrubber->Effluent Liquid Discharge

Fig 1. Waste routing and thermal oxidation pathway for halogenated thiophene derivatives.

Regulatory Compliance & Manifesting

When preparing the Uniform Hazardous Waste Manifest for transport, this compound must be classified accurately to ensure the receiving facility routes it to a kiln equipped with the appropriate scrubbers.

Because it is a halogenated organic compound, it falls under strict EPA land disposal restrictions (LDRs)[2]. It must be manifested with the appropriate characteristic waste codes (e.g., D022 through D043 depending on specific mixture toxicity) and explicitly marked for High-Temperature Incineration (HTI) . Never authorize fuel-blending for this specific compound, as low-temperature industrial boilers lack the residence time and alkaline scrubbers required to safely manage the resulting HCl and SOx emissions.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Electronic Code of Federal Regulations (eCFR)[Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods American Chemical Society (ACS) Publications[Link]

Sources

Comprehensive Safety and Handling Guide for 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine. As a compound integrating a dichlorinated thiophene ring, a pyrimidine core, and an allyl sulfide group, it necessitates a cautious and well-informed approach to laboratory operations. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles for analogous chemical structures.

Hazard Identification and Risk Assessment

  • Dichlorinated Thiophene: Halogenated thiophenes are often classified as irritants.[1] They can cause skin irritation, allergic skin reactions, and serious eye irritation.[1]

  • Pyrimidine Core: Substituted pyrimidines can exhibit a range of toxicological profiles. Dichlorinated pyrimidines, for instance, are often corrosive and can cause severe skin and eye burns.[2][3]

  • Allyl Sulfide Moiety: Allyl sulfides are known to be flammable liquids and vapors.[4] Upon decomposition or combustion, they may generate irritating and highly toxic gases, such as sulfur oxides.[4][5] Diallyl disulfide, a related compound, is a known allergen that can cause contact dermatitis.[6]

Based on this analysis, 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine should be handled as a substance that is potentially:

  • An irritant to the skin, eyes, and respiratory tract.

  • A skin sensitizer, with the potential to cause allergic reactions upon repeated contact.

  • Harmful if swallowed or inhaled.

  • Flammable, with the potential to release toxic fumes in a fire.

A summary of the anticipated hazards is presented in the table below.

Hazard Category Potential Effect Primary Route of Exposure
Skin Contact Irritation, allergic reaction, potential for burnsDirect contact
Eye Contact Serious irritation, potential for burnsDirect contact with liquid or aerosols
Inhalation Respiratory tract irritationInhalation of dust, aerosols, or vapors
Ingestion Harmful if swallowedAccidental ingestion
Fire Hazard Flammable, can release toxic gasesExposure to heat, sparks, or open flames

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale
Eyes and Face Chemical safety goggles and a face shieldTo protect against splashes and aerosols that can cause serious eye irritation or burns.[4]
Hands Double-gloving with nitrile or neoprene glovesTo prevent skin contact, irritation, and potential sensitization.[1][7] Diallyl disulfide has been shown to penetrate many types of gloves; therefore, double-gloving provides an additional layer of protection.[6]
Body A flame-resistant lab coat and closed-toe shoesTo protect against splashes and in the event of a fire.[4][7]
Respiratory A NIOSH-approved respiratorRequired when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosol generation.[4]

dot

PPE_Workflow cluster_ppe_selection PPE Selection cluster_handling_procedure Handling Procedure node_eyes Eye & Face Protection (Goggles & Face Shield) node_don_ppe Don Appropriate PPE node_hands Hand Protection (Double Nitrile/Neoprene Gloves) node_body Body Protection (FR Lab Coat, Closed-toe Shoes) node_respiratory Respiratory Protection (NIOSH-approved Respirator) node_start Start: Enter Laboratory node_start->node_don_ppe node_fume_hood Work in a Certified Chemical Fume Hood node_don_ppe->node_fume_hood node_handle Handle Compound node_fume_hood->node_handle node_doff_ppe Doff PPE Correctly node_handle->node_doff_ppe node_wash Wash Hands Thoroughly node_doff_ppe->node_wash node_end End: Exit Laboratory node_wash->node_end

Caption: Personal Protective Equipment (PPE) workflow for handling 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All handling of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure the laboratory is well-ventilated.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling:

    • Carefully open the container within the fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

    • If preparing a solution, add the compound slowly to the solvent to prevent splashing.

  • Post-Handling:

    • Securely close the container.

    • Decontaminate all surfaces and equipment that came into contact with the compound using a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.[1]

    • Properly doff and dispose of single-use PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Storage
  • Store the compound in a tightly sealed, properly labeled container.[4]

  • Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[4][8]

  • Consider storing in a refrigerator designated for flammable materials if the compound is a liquid at room temperature.[4]

Disposal Plan: Waste Management and Spill Response

Proper disposal is a critical aspect of responsible chemical management.[1] As a halogenated organic compound, 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine requires disposal as hazardous waste.[1][7]

Waste Disposal
  • Waste Segregation: Collect all waste materials contaminated with the compound, including disposable gloves, weighing paper, and pipette tips, in a dedicated and clearly labeled hazardous waste container for "Halogenated Organic Waste".[7][9]

  • Container Management: Ensure the waste container is made of a compatible material and is kept securely sealed when not in use.

  • Disposal Route: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] The primary recommended method of disposal is incineration.[1]

dot

Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_process Disposal Process node_solid Contaminated Solids (Gloves, Paper, etc.) node_collect Collect in Labeled 'Halogenated Organic Waste' Container node_solid->node_collect node_liquid Unused Compound & Rinsate node_liquid->node_collect node_store Store in Designated Satellite Accumulation Area node_collect->node_store node_contact_ehs Contact EHS for Pickup node_store->node_contact_ehs node_incineration Incineration by Licensed Hazardous Waste Facility node_contact_ehs->node_incineration

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。